molecular formula C11H8N2O B017489 3-(1H-indol-3-yl)-3-oxopropanenitrile CAS No. 20356-45-0

3-(1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B017489
CAS No.: 20356-45-0
M. Wt: 184.19 g/mol
InChI Key: KSKBLDDGNWKWKN-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-3-oxopropanenitrile, a solid with 95% purity, is a vital chemical building block in organic and medicinal chemistry research. It serves as a fundamental precursor in the efficient, one-pot multi-component synthesis of complex bis(indolyl)pyridine derivatives, which are analogs of the marine alkaloid nortopsentin . Research has demonstrated that these synthesized analogs exhibit significant biological activity, particularly in inhibiting biofilm formation against reference strains of Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The compound's reactivity allows for the construction of diverse chemical libraries aimed at addressing multidrug-resistant bacterial pathogens, a major challenge in modern healthcare . Its primary application is in the development of new small molecules that can effectively inhibit biofilm formation without affecting microbial growth in the planktonic form, providing a promising anti-virulence strategy . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKBLDDGNWKWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368727
Record name 3-(1H-indol-3-yl)-3-oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20356-45-0
Record name 3-(1H-indol-3-yl)-3-oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyanoacetyl)indole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in medicinal chemistry. The document details experimental protocols, presents key analytical data in a structured format, and illustrates the mechanistic relevance of this compound's derivatives in cancer research.

Introduction

This compound, also known as 3-cyanoacetylindole, is a key synthetic intermediate. The indole nucleus is a "privileged structure" in drug discovery, appearing in numerous natural products and pharmaceuticals.[1] The introduction of the reactive β-ketonitrile moiety at the 3-position of the indole ring provides a versatile handle for the construction of a wide array of more complex heterocyclic systems.[2][3][4] Derivatives of this compound, particularly indole-3-glyoxylamides, have garnered significant attention for their potent biological activities, including anticancer properties through the inhibition of tubulin polymerization.[5][6] This guide serves as a practical resource for researchers engaged in the synthesis and utilization of this valuable compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct cyanoacetylation of indole with cyanoacetic acid, activated by acetic anhydride.[7] This method is advantageous due to its high yields and relatively simple procedure.

Experimental Protocol: Cyanoacetylation of Indole

This protocol is based on established literature procedures for the cyanoacetylation of indoles.[7]

Materials:

  • Indole

  • Cyanoacetic acid

  • Acetic anhydride

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indole (1.0 equivalent) and cyanoacetic acid (1.05 equivalents).

  • Addition of Acetic Anhydride: To this mixture, add acetic anhydride (2.5 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to 60-70°C with continuous stirring. The reaction is typically complete within 5-10 minutes, often accompanied by the precipitation of the product.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation and Filtration: Add ethanol to the reaction mixture to facilitate the precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol and then with water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Synthesis Workflow

G cluster_synthesis Synthesis Workflow Start Start Combine Combine Indole and Cyanoacetic Acid Start->Combine Add_Ac2O Add Acetic Anhydride Combine->Add_Ac2O Heat Heat to 60-70°C (5-10 min) Add_Ac2O->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Add Ethanol and Filter Cool->Precipitate Wash Wash with Ethanol and Water Precipitate->Wash Dry Dry Under Vacuum Wash->Dry Product This compound Dry->Product

A flowchart of the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections provide typical analytical data and detailed protocols for the characterization of this compound.

Physical and Spectroscopic Data
PropertyValue
Appearance White to off-white solid
Melting Point 241°C
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
¹H NMR (DMSO-d₆) δ 12.2 (s, 1H, NH), 8.3 (d, 1H), 8.2 (s, 1H), 7.5 (d, 1H), 7.2 (m, 2H), 4.5 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆) δ 183.1, 137.0, 134.5, 126.5, 123.8, 122.5, 121.5, 115.8, 112.8, 112.0, 31.5
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~2260 (C≡N stretch), ~1650 (C=O stretch)
Mass Spec (ESI-MS) m/z 185.07 [M+H]⁺
Experimental Protocols for Characterization

Sample Preparation: [8][9][10][11]

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Spectrometer: 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a larger number of scans due to the lower natural abundance of ¹³C.

Sample Preparation (KBr Pellet Method): [2][7][12][13][14]

  • Ensure all equipment (agate mortar, pestle, and pellet press) is clean and dry.

  • Place approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into the agate mortar.

  • Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the die of a hydraulic pellet press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer.

  • Mode: Transmission.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Background: Run a background spectrum of a blank KBr pellet.

Sample Preparation (Electrospray Ionization - ESI): [15][16][17][18][19]

  • Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation.

  • Filter the final solution through a syringe filter (0.2 or 0.45 µm) into a clean mass spectrometry vial.

Data Acquisition:

  • Spectrometer: Mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

Application in Drug Discovery: Inhibition of Tubulin Polymerization

This compound is a precursor to a class of compounds known as indole-3-glyoxylamides, which have shown significant potential as anticancer agents.[5] Many of these derivatives function as microtubule inhibitors by disrupting tubulin polymerization, a critical process for cell division.[6][20]

Mechanism of Action of Indole-3-Glyoxylamide Derivatives

Certain indole-3-glyoxylamide derivatives, such as D-24851, have been shown to inhibit tubulin polymerization.[1][21][22] While some compounds in this class interact with the colchicine binding site on β-tubulin, D-24851 appears to bind to a novel site, leading to microtubule destabilization.[21][23][24][25][26][27] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[5][28]

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for an indole-3-glyoxylamide derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

G cluster_pathway Mechanism of Tubulin Polymerization Inhibition Drug Indole-3-glyoxylamide Derivative Binding Binds to Tubulin (e.g., Colchicine Site) Drug->Binding Inhibits Tubulin αβ-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Binding->Polymerization Disruption Disruption of Microtubule Dynamics Binding->Disruption Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Inhibition of tubulin polymerization by an indole-3-glyoxylamide derivative.

Conclusion

This compound is a highly valuable and accessible synthetic intermediate. The straightforward cyanoacetylation of indole provides an efficient route to this compound, which can be readily characterized by standard spectroscopic techniques. Its utility is underscored by its role as a precursor to potent biologically active molecules, such as indole-3-glyoxylamide-based tubulin polymerization inhibitors. This guide provides the essential experimental details and theoretical background to support further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document includes key physicochemical data, detailed experimental protocols for its synthesis, and a thorough analysis of its spectroscopic characteristics.

Chemical Identity and Physical Properties

This compound, also commonly known as 3-(cyanoacetyl)indole, is a stable crystalline powder, appearing as a white to light yellow or light orange solid.[1] It serves as a pivotal intermediate in the synthesis of a wide range of more complex indole-containing molecules.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 3-(Cyanoacetyl)indole, 3-cyanoacetylindole[1][2]
CAS Number 20356-45-0[1][2]
Molecular Formula C₁₁H₈N₂O[2]
Molecular Weight 184.19 g/mol [2]
Appearance White to light yellow/orange crystalline powder[1]
Melting Point 245 °C (decomposition)[1]
Solubility Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Insoluble in water.[2][4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, highlighting its accessibility for research and development. A prevalent and efficient method involves the acylation of indole with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.[5][6]

Experimental Protocol: Synthesis via Acylation of Indole

This protocol is based on the method described by Bergman et al., which provides high yields of the desired product.[5]

Materials:

  • Indole

  • Cyanoacetic acid

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of indole (1.0 equivalent) in dichloromethane, add cyanoacetic acid (1.1 equivalents).

  • To this stirred mixture, add acetic anhydride (1.5 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to 60-70 °C and stirred for approximately 5-10 minutes, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Indole Indole Reaction_Mixture Reaction Mixture Indole->Reaction_Mixture Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Reaction_Mixture Acetic_Anhydride Acetic Anhydride (DCM, 60-70°C) Acetic_Anhydride->Reaction_Mixture Quenching Quench with NaHCO₃ (aq) Reaction_Mixture->Quenching 1. Cool Extraction Extract with DCM Quenching->Extraction Purification Purify via Column Chromatography Extraction->Purification Dry & Concentrate Final_Product 3-(1H-indol-3-yl)-3- oxopropanenitrile Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~12.3br s-N1-H
8.32d3.2H2
8.15d7.8H4
7.55d8.1H7
7.25 - 7.35m-H5, H6
4.35s-CH₂
¹³C NMR Chemical Shift (δ, ppm) Assignment
183.5C=O
137.2C7a
134.8C2
126.5C3a
124.0C6
122.8C5
121.5C4
116.8C≡N
112.5C7
112.0C3
28.5CH₂

Note: NMR data is based on typical values for this compound and may vary slightly depending on the solvent and experimental conditions.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3250-3150Strong, BroadN-H stretch (indole)
~2260-2240MediumC≡N stretch (nitrile)
~1650-1630StrongC=O stretch (ketone)
~1600-1450MediumC=C stretch (aromatic)
~1350-1300MediumC-N stretch

Note: The exact peak positions may vary.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 4: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragmentation Ions (m/z)
ESI185.07207.05157, 144, 116

Note: Fragmentation patterns can provide further structural information.

Chemical Reactivity and Applications in Synthesis

This compound is a highly versatile building block in organic synthesis due to the presence of multiple reactive sites: the active methylene group, the ketone, the nitrile, and the indole ring itself.[5][10]

Its reactivity allows for its use in a variety of condensation and multicomponent reactions to construct a diverse array of heterocyclic systems, including:

  • Pyridines: It is a common precursor for the synthesis of highly substituted pyridine derivatives.[5]

  • Pyranes: It readily participates in reactions to form various pyran-containing compounds.[5][6]

  • Pyrazoles: It can be used in the synthesis of pyrazole-fused heterocycles.[10]

  • Spirooxindoles: It is a key reactant in the one-pot synthesis of complex spirooxindole derivatives.[11]

DOT Diagram: Reactivity Overview

Reactivity main This compound pyridines Pyridines main->pyridines Multicomponent Reactions pyrans Pyranes main->pyrans Condensation Reactions pyrazoles Pyrazoles main->pyrazoles Cyclocondensation spiro Spirooxindoles main->spiro Domino Reactions

Caption: Synthetic utility of this compound.

Biological Significance and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, making it a valuable scaffold in drug discovery.[1][12]

Derivatives have been investigated for their potential as:

  • Anticancer agents: The indole nucleus is a key feature in many compounds that inhibit cancer cell proliferation.[12]

  • Anti-inflammatory agents: Certain derivatives have shown promise in modulating inflammatory pathways.[7][13]

  • Antifungal agents: The core structure has been incorporated into novel antifungal compounds.[8]

The biological activity of indole-containing compounds is often attributed to their ability to interact with various biological targets. For instance, some indole derivatives have been shown to modulate signaling pathways such as the PI3K/Akt/mTOR/NF-κB pathway, which is crucial in cancer progression.[14]

DOT Diagram: Potential Signaling Pathway Modulation by Indole Derivatives

Signaling_Pathway Indole_Derivative Indole-based Compound PI3K PI3K Indole_Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Cell_Response Cellular Responses (e.g., Proliferation, Survival) mTOR->Cell_Response NFkB->Cell_Response

Caption: Potential inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole derivatives.

This guide serves as a technical resource for professionals in the fields of chemical research and drug development, providing essential information on this compound to facilitate its synthesis, characterization, and application in creating novel and potentially therapeutic molecules.

References

Spectroscopic and Synthetic Profile of 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in medicinal chemistry. The information presented herein is intended to support research and development efforts in the synthesis of novel heterocyclic compounds.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for the unsubstituted parent compound is not readily found in a single source, data from closely related analogs and spectral databases allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectral data for this compound, based on analysis of substituted analogs, are presented below. The spectra for substituted derivatives are often recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). For instance, the ¹H NMR spectrum of 3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile was recorded in DMSO-d₆.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.3Broad singletNH (Indole)
~8.1DoubletH-4
~7.8DoubletH-2
~7.4DoubletH-7
~7.2-7.3MultipletH-5, H-6
~4.0SingletCH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~185C=O
~137C-7a
~135C-2
~126C-3a
~124C-6
~123C-4
~122C-5
~115C-3
~113CN
~112C-7
~30CH₂

Note: The predicted chemical shifts are based on data from various substituted analogs of this compound and may vary depending on the solvent and experimental conditions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are expected in the following regions:

Table 3: Predicted IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (Indole)
~2250C≡N stretch (Nitrile)
~1680C=O stretch (Ketone)
~1600, 1450C=C stretch (Aromatic)

Note: The predicted wavenumbers are based on typical absorption regions for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 184. The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, as well as fragmentation of the indole ring. The predicted monoisotopic mass is 184.0637 g/mol .[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 3-cyanoacetyl indoles involves the reaction of an indole with cyanoacetic acid in the presence of a dehydrating agent, such as acetic anhydride. This method generally provides high yields of the desired product.

Procedure:

  • To a stirred solution of indole (1 equivalent) in acetic anhydride (5-10 equivalents), add cyanoacetic acid (1.1-1.5 equivalents).

  • Heat the reaction mixture to 60-70 °C for a short period (e.g., 5-10 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

This synthetic approach is highlighted as a high-yield method in several reviews on the chemistry of 3-cyanoacetyl indoles.

Workflow and Data Analysis

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

General workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. Researchers can utilize this information for the development of novel indole-based compounds with potential therapeutic applications.

References

The Nitrile Group in 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-cyanoacetylindole, stands as a versatile and highly reactive precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique chemical architecture, featuring a reactive nitrile group, an active methylene group, and an indole nucleus, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the reactivity of the nitrile group within this molecule, detailing its role in the construction of biologically active scaffolds, and presents experimental protocols and the signaling pathways influenced by its derivatives.

Core Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the nitrile carbon and the nucleophilicity of the adjacent methylene group. This dual reactivity allows it to participate in a wide range of chemical transformations, most notably multicomponent reactions, which are highly efficient for generating molecular complexity in a single step.

The nitrile group, a carbon-nitrogen triple bond, is a key functional group in organic synthesis. In this compound, its reactivity is influenced by the adjacent carbonyl group, which enhances the electrophilicity of the nitrile carbon. Spectroscopic analysis is a fundamental tool for tracking the transformation of the nitrile group during chemical reactions.

Spectroscopic DataWavenumber (cm⁻¹) / Chemical Shift (ppm)Notes
FTIR: C≡N Stretch ~2200-2260The C≡N stretching vibration in the starting material appears as a sharp, intense peak in this region. The exact position can be influenced by conjugation. Disappearance of this peak is a clear indicator of the nitrile group's participation in a reaction.
¹³C NMR: Nitrile Carbon ~115-125The carbon atom of the nitrile group typically resonates in this downfield region of the ¹³C NMR spectrum. A significant shift or disappearance of this signal in the product spectrum confirms the transformation of the nitrile.
Multicomponent Reactions: A Powerful Synthetic Tool

This compound is a favored substrate in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly atom-economical and offer rapid access to diverse chemical libraries for drug discovery. The nitrile group is often directly involved in the cyclization steps of these reactions, leading to the formation of nitrogen-containing heterocycles.

A prime example is the synthesis of highly substituted pyridines. In these reactions, the nitrile group can participate in the cyclization cascade, ultimately becoming part of the newly formed pyridine ring or a substituent upon it.

Experimental Protocols

Synthesis of 2-Amino-6-(1H-indol-3-yl)-4-phenylpyridine-3,5-dicarbonitrile

This protocol details a one-pot, three-component synthesis of a highly functionalized pyridine derivative.

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of this compound (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) is taken in ethanol (10 mL).

  • Piperidine (0.2 mmol) is added to the mixture as a catalyst.

  • The reaction mixture is stirred at room temperature for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to afford the pure product.

ReactantMolar RatioRole
This compound1Precursor
Benzaldehyde1Electrophile
Malononitrile1Nucleophile
Piperidine0.2Catalyst

This is a representative protocol. Reaction times and yields will vary depending on the specific substrates and conditions used.

Biological Significance and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound often exhibit significant biological activities, making them attractive candidates for drug development. In particular, derivatives such as indolyl-pyrimidines and pyranopyrazoles have been investigated for their potential as anticancer agents.

Indolyl-Pyrimidine Derivatives as EGFR Inhibitors

Certain indolyl-pyrimidine derivatives synthesized from precursors related to this compound have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to the inhibition of tumor growth.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Indolyl_Pyrimidine Indolyl-Pyrimidine Derivative Indolyl_Pyrimidine->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

EGFR Signaling Inhibition

The diagram above illustrates the inhibition of the EGFR signaling pathway by an indolyl-pyrimidine derivative. By blocking EGFR, the downstream PI3K/Akt/mTOR pathway is suppressed, leading to a reduction in cancer cell proliferation and survival.

Pyranopyrazole Derivatives as p38 MAP Kinase Inhibitors

Another class of compounds accessible from this compound are pyranopyrazoles. Some of these derivatives have been identified as potential inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase.[2][3][4] The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Inhibition of p38 MAP kinase can modulate inflammatory responses and induce apoptosis in cancer cells.

p38_MAPK_Inhibition Stress_Signal Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress_Signal->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates & Activates AP1 AP-1 p38_MAPK->AP1 Activates Pyranopyrazole Pyranopyrazole Derivative Pyranopyrazole->p38_MAPK Inhibits Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis Regulates

p38 MAPK Signaling Inhibition

This diagram shows how a pyranopyrazole derivative can inhibit the p38 MAPK pathway. By blocking the activity of p38 MAP kinase, the activation of downstream transcription factors like AP-1 is prevented, thereby modulating inflammatory and apoptotic responses.

Quantitative Data on Biological Activity

The biological efficacy of compounds derived from this compound is typically quantified by their half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate greater potency.

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Indolyl-PyrimidineEGFRMCF-7 (Breast)5.1[1]
Indolyl-PyrimidineEGFRHepG2 (Liver)5.02[1]
Indolyl-PyrimidineEGFRHCT-116 (Colon)6.6[1]
Pyranopyrazolep38 MAP Kinase(Binding Affinity)-10.99 kcal/mol[2][3]

Conclusion

The nitrile group in this compound is a highly reactive and synthetically valuable functional group. Its participation in a variety of chemical transformations, particularly multicomponent reactions, provides efficient access to a wide range of complex heterocyclic compounds. Many of these derivatives have shown promising biological activities, including the inhibition of key signaling pathways implicated in cancer, such as the EGFR and p38 MAPK pathways. This makes this compound a molecule of significant interest for drug discovery and development, offering a versatile platform for the generation of novel therapeutic agents. Further exploration of the synthetic potential of this compound and the biological mechanisms of its derivatives will undoubtedly continue to be a fruitful area of research.

References

The Versatile Building Block: A Technical Guide to 3-(1H-indol-3-yl)-3-oxopropanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and extensive applications of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a pivotal building block in the construction of diverse and biologically significant heterocyclic scaffolds. Its unique trifunctional nature, comprising an indole nucleus, a keto group, and a nitrile function, renders it an exceptionally versatile precursor for the synthesis of a wide array of complex molecules, particularly through multicomponent reactions. This guide provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key transformations, and insights into the biological relevance of the resulting compounds.

Synthesis of this compound

The preparation of this compound is typically achieved through the cyanoacetylation of indole. Various methods have been reported, often involving the reaction of indole with cyanoacetic acid derivatives in the presence of a coupling agent or via an acid chloride intermediate.

General Synthesis Workflow

Indole Indole Reaction_Vessel Reaction Indole->Reaction_Vessel Cyanoacetylating_Agent Cyanoacetylating Agent (e.g., Cyanoacetic acid, Cyanoacetyl chloride) Cyanoacetylating_Agent->Reaction_Vessel Coupling_Agent Coupling Agent / Catalyst (e.g., POCl3, Acetic Anhydride) Coupling_Agent->Reaction_Vessel Solvent Solvent (e.g., Pyridine, Dioxane) Solvent->Reaction_Vessel Product This compound Workup Aqueous Workup & Purification Reaction_Vessel->Workup Workup->Product

Caption: General workflow for the synthesis of this compound.

Applications in Multicomponent Reactions

This compound is a cornerstone in multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of complex heterocyclic systems. These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, making them highly attractive in modern organic synthesis and drug discovery.

Synthesis of Substituted Pyridines

This building block is extensively used in the synthesis of highly functionalized pyridine derivatives. Typically, a one-pot condensation involving an aldehyde, this compound, another active methylene compound, and an ammonium source leads to the formation of the pyridine ring.

EntryAldehydeActive Methylene CompoundCatalyst/SolventYield (%)Reference
1BenzaldehydeMalononitrileL-proline / EtOH92[1]
24-ChlorobenzaldehydeMalononitrileL-proline / EtOH95[1]
34-MethoxybenzaldehydeMalononitrileL-proline / EtOH90[1]
4Thiophene-2-carbaldehydeMalononitrileL-proline / EtOH88[1]
5BenzaldehydeEthyl cyanoacetate(NH4)2CO3 / H2OHigh[2]
6Various Aromatic Aldehydes2-AcetylpyridineNH4OAc / Solvent-freeHigh[3]

A mixture of benzaldehyde (1 mmol), this compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (2 mmol) in ethanol (10 mL) is stirred at reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyridine derivative.

Synthesis of Substituted Pyrans

The reactivity of this compound also extends to the synthesis of pyran-annulated systems. In a typical reaction, it is condensed with an aldehyde and another active methylene compound, such as malononitrile or a 1,3-dicarbonyl compound, often under the influence of a basic catalyst.

EntryAldehydeActive Methylene CompoundCatalyst/SolventYield (%)Reference
1BenzaldehydeMalononitrilePiperidine / EtOH95[4]
24-ChlorobenzaldehydeMalononitrilePiperidine / EtOH92[4]
34-NitrobenzaldehydeMalononitrilePiperidine / EtOH96[4]
4IsatinMalononitrileL-proline / EtOH85[4]
5BenzaldehydeDimedoneFe3O4@SiO2-NH2@Pd / EtOH>90[5]

To a solution of 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL), a catalytic amount of piperidine (0.1 mmol) is added. The mixture is stirred at room temperature for 5-10 minutes. Then, this compound (1 mmol) is added, and the reaction mixture is stirred at reflux for 3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from ethanol to give the pure pyran derivative.

Biological Significance and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound often exhibit significant biological activities, making them attractive candidates for drug development. The indole moiety itself is a privileged structure in medicinal chemistry, and its incorporation into pyridine and pyran rings can lead to compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity and Associated Signaling Pathways

Many pyridine and pyran derivatives synthesized using this building block have demonstrated promising anticancer activities. For instance, certain pyrano[2,3-c]pyrazole derivatives have been identified as inhibitors of the RalA signaling pathway, which is implicated in the proliferation of hepatocellular carcinoma.[6] Another important mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates RalGDS RalGDS Ras->RalGDS Activates RalA_GDP RalA-GDP (Inactive) RalGDS->RalA_GDP Promotes GDP/GTP Exchange RalA_GTP RalA-GTP (Active) Downstream_Effectors Downstream Effectors (e.g., RalBP1, Sec5) RalA_GTP->Downstream_Effectors Activates Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation Leads to Inhibitor Pyrano[2,3-c]pyrazole Derivative Inhibitor->RalA_GDP Binds to allosteric site

Caption: Inhibition of the RalA signaling pathway by pyrano[2,3-c]pyrazole derivatives.

Start This compound + Aldehyde + Active Methylene Cmpd. MCR One-Pot Multicomponent Reaction Start->MCR Library Library of Heterocyclic Compounds (Pyridines, Pyrans) MCR->Library Screening Biological Screening (e.g., Anticancer, Anti-inflammatory) Library->Screening Hit_ID Hit Identification Screening->Hit_ID MOA Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit_ID->MOA Lead_Opt Lead Optimization MOA->Lead_Opt

Caption: Workflow from synthesis to biological evaluation of novel heterocyclic compounds.

Conclusion

This compound has firmly established itself as a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of reactions, particularly multicomponent strategies, provides a straightforward and efficient entry into complex and biologically relevant heterocyclic systems. The continued exploration of the reactivity of this synthon is expected to unveil novel molecular architectures with significant potential in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers aiming to harness the synthetic power of this remarkable indole derivative.

References

An In-depth Technical Guide to 3-(1H-indol-3-yl)-3-oxopropanenitrile: Discovery, History, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-indol-3-yl)-3-oxopropanenitrile, also commonly referred to as 3-cyanoacetylindole, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its indole nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. The presence of a reactive β-keto-nitrile moiety makes it a valuable building block for the construction of a wide array of complex heterocyclic systems. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthetic utility of this important compound, with a focus on its application in the synthesis of diverse molecular architectures. While the core molecule itself has not been extensively profiled for its biological activity, its derivatives have shown promise in various therapeutic areas, highlighting the importance of this compound as a key starting material.

Discovery and History

The first documented synthesis of this compound was reported in 1967 by Washida and co-workers.[1] Their pioneering work laid the foundation for the use of this compound as a versatile precursor in organic synthesis. Following its initial discovery, several other synthetic routes have been developed, offering improved yields and milder reaction conditions. A notable alternative was described in 1978 by Gorbunova and Suvorov, who synthesized the compound from 5-(3-indolyl)isoxazole-3-carboxylic acid.[1] These early methods have been refined over the years, and today, this compound is readily accessible through various synthetic strategies, solidifying its role as a fundamental building block in the synthesis of indole-containing heterocyclic compounds.[1]

Discovery_Timeline Timeline of Key Synthetic Developments cluster_1967 First Synthesis cluster_1978 Alternative Route cluster_modern Contemporary Approaches 1967 1967 1978 1978 1967->1978 Alternative Synthesis Washida et al. Washida and co-workers report the first synthesis. Modern_Methods Modern Methods 1978->Modern_Methods Further Refinements Gorbunova_Suvorov Gorbunova and Suvorov develop a new synthetic method. Various_Protocols Development of more efficient and milder synthetic protocols.

A brief timeline of the key synthetic developments of this compound.

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of this compound have been well-characterized.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O[2]
Molecular Weight184.19 g/mol [2]
AppearanceSolid
Melting Point89 - 91 °C[3]
XLogP31.9[2]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.32 – 8.30 (m, 1H), 7.84 (s, 1H), 7.42 – 7.39 (m, 1H), 7.36 – 7.31 (m, 2H), 7.28 – 7.23 (m, 4H), 4.25 (t, J = 7.1 Hz, 2H), 3.86 (s, 2H), 2.47 (t, J = 6.8 Hz, 2H), 2.13 – 2.06 (m, 2H), 1.69 – 1.61 (m, 2H)[3]
¹³C NMR (CDCl₃, 101 MHz), δ (ppm)180.6, 136.8, 135.2, 133.8, 132.8, 128.6, 126.3, 124.1, 123.4, 122.5, 115.0, 114.3, 110.3, 90.0, 80.6, 47.0, 29.7, 28.9, 25.7, 19.0[3]
Mass Spectrometry (ESI)m/z [M+H]⁺ calculated for C₂₃H₂₀ClN₂O: 375.1264, found: 375.1266[3]
Infrared (IR) Data not readily available in searched literature.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of indole with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.

Reagents and Equipment:

  • Indole

  • Cyanoacetic acid

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Apparatus for filtration (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve indole in acetic anhydride.

  • To this solution, add cyanoacetic acid portion-wise with stirring.

  • Heat the reaction mixture at 60-70 °C for approximately 5-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[1]

Use in Multicomponent Reactions: Synthesis of Pyridine Derivatives

This compound is a key reactant in various multicomponent reactions for the synthesis of complex heterocyclic structures. One such example is the synthesis of substituted pyridines.

Reagents and Equipment:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • An active methylene compound (e.g., malononitrile)

  • Ammonium acetate

  • Solvent (e.g., ethanol or acetic acid)

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound, the aromatic aldehyde, the active methylene compound, and ammonium acetate in a suitable solvent like ethanol or acetic acid.[4]

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the specific substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated, and the mixture can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Further purification can be achieved by recrystallization if necessary.

MCR_Workflow General Workflow for Multicomponent Synthesis Start Start Combine_Reactants Combine this compound, aldehyde, active methylene compound, and catalyst in a solvent. Start->Combine_Reactants Heat_Reflux Heat the mixture to reflux. Combine_Reactants->Heat_Reflux Monitor_Reaction Monitor progress by TLC. Heat_Reflux->Monitor_Reaction Cool_Crystallize Cool the reaction mixture to induce crystallization. Monitor_Reaction->Cool_Crystallize Reaction Complete Isolate_Purify Isolate the product by filtration and purify. Cool_Crystallize->Isolate_Purify End End Isolate_Purify->End

A generalized workflow for the application of this compound in multicomponent reactions.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically investigating the biological activity and effects on signaling pathways of this compound itself. The primary focus of research has been on its utility as a synthetic intermediate.

However, the indole scaffold is a well-established pharmacophore, and numerous derivatives synthesized from this compound have demonstrated significant biological activities. These activities include:

  • Antifungal Properties: Certain heterocyclic compounds derived from this indole precursor have shown promising antifungal activity against various fungal strains.[2]

  • Anti-inflammatory Effects: Derivatives incorporating the N-acylhydrazone moiety have been investigated for their anti-inflammatory potential.[5]

  • Anticancer Activity: A variety of complex molecules synthesized using this compound as a starting material have been evaluated for their cytotoxic effects against different cancer cell lines.[1]

The biological activities of these derivatives are diverse and depend on the specific heterocyclic system and substituents appended to the indole core. The mechanisms of action are often complex and can involve the modulation of various signaling pathways. For instance, some indole compounds are known to interact with the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer cell proliferation and survival.[6]

It is important to emphasize that these biological activities are properties of the derivatives and cannot be directly attributed to the parent compound, this compound. Further research is warranted to explore the intrinsic biological profile of this core molecule.

Conclusion

This compound is a historically significant and synthetically valuable compound that has served as a cornerstone in the construction of a multitude of complex indole-containing heterocycles. Its straightforward synthesis and the reactivity of its β-keto-nitrile functionality make it an indispensable tool for medicinal chemists and organic synthesis researchers. While the biological properties of the core molecule remain largely unexplored, the diverse and potent activities of its derivatives underscore its importance in drug discovery and development. Future investigations into the intrinsic biological effects of this compound could unveil new therapeutic applications for this versatile chemical entity.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 3-(1H-indol-3-yl)-3-oxopropanenitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds. Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, exhibiting potent anticancer, antifungal, antibacterial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities associated with this scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been extensively evaluated for various biological activities. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of these derivatives has been demonstrated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassCell LineIC50 (µM)Reference
Thiazole-Pyrazoline HybridA549 (Lung Carcinoma)Not specified[1]
Thiazole-Pyrazoline HybridMCF-7 (Breast Adenocarcinoma)Not specified[1]
Thiazole-Pyrazoline HybridC6 (Glioblastoma)4.33 ± 1.04[2]
Indole-based 1,3,4-OxadiazoleHCT116 (Colorectal Carcinoma)6.43 ± 0.72[3]
Indole-based 1,3,4-OxadiazoleA549 (Lung Adenocarcinoma)9.62 ± 1.14[3]
Indole-based 1,3,4-OxadiazoleA375 (Melanoma)8.07 ± 1.36[3]
3-(3-oxoaryl) Indole DerivativeB16F10 (Murine Melanoma)Not specified[4]
3-(3-oxoaryl) Indole DerivativeMCF7 (Breast Cancer)Not specified[4]
Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of the this compound scaffold have shown promising activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Activity:

Compound ClassFungal StrainMIC (µg/mL)Reference
Indole-Thiadiazole DerivativeCandida albicans3.125[5]
Indole-Triazole DerivativeCandida albicans3.125[5]
Indole-Triazole DerivativeCandida krusei6.25[5]
3-Substituted OxindoleAspergillus niger7.5[6]
1-(1H-indol-3-yl) DerivativeCandida spp.Not specified[7]

Antibacterial Activity:

Compound ClassBacterial StrainMIC (µg/mL)Reference
Indole-Thiadiazole DerivativeStaphylococcus aureus6.25[5]
Indole-Triazole DerivativeStaphylococcus aureus6.25[5]
Pyrazolo[3,4-b]pyridine-5-carbonitrileEscherichia coli ATCC259151.0 (mg/mL)[8]
Pyrazolo[3,4-b]pyridine-5-carbonitrileStaphylococcus aureus ATCC259231.0 (mg/mL)[8]
Pyrazolo[3,4-b]pyridine-5-carbonitrileKlebsiella pneumoniae ATCC292122.0 (mg/mL)[8]
Pyrazolo[3,4-b]pyridine-5-carbonitrilePseudomonas aeruginosa ATCC101451.0 (mg/mL)[8]
3-Alkylidene-2-Indolone DerivativeStaphylococcus aureus ATCC 42200.5[9]
3-Alkylidene-2-Indolone DerivativeMethicillin-resistant S. aureus (MRSA) ATCC 433000.5[9]
Anti-inflammatory Activity

Certain derivatives have been investigated for their ability to modulate inflammatory responses in vivo. A notable example is the compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which has demonstrated significant anti-inflammatory effects.[10][11]

CompoundAnimal ModelAssayEffectReference
JR19 (10 mg/kg)MiceCarrageenan-induced peritonitis59% reduction in leukocyte migration[11]
JR19 (20 mg/kg)MiceCarrageenan-induced peritonitis52% reduction in leukocyte migration[11]
JR19 (10 mg/kg)MiceSubcutaneous air pouch66% reduction in cell migration[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 50 μL of MTT reagent to each well and incubate in the dark for up to 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Discard the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Peritonitis in Mice

The carrageenan-induced peritonitis model is a common in vivo assay to evaluate the anti-inflammatory activity of compounds by measuring their effect on leukocyte migration.

Protocol:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., JR19) or vehicle (e.g., saline with Tween 80) to the mice via an appropriate route (e.g., intraperitoneally). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Peritonitis: After a set period (e.g., 30 minutes), induce peritonitis by intraperitoneally injecting a solution of carrageenan (e.g., 1% in saline).

  • Peritoneal Lavage: After a specific time (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then collecting a known volume of heparinized phosphate-buffered saline (PBS).

  • Leukocyte Counting: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer or an automated cell counter. Differential cell counts can be performed on stained cytospin preparations.

  • Data Analysis: Compare the number of migrated leukocytes in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of leukocyte migration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate the signaling pathways modulated by derivatives of the this compound scaffold.

Anticancer Mechanism: Modulation of EGFR and p53-MDM2 Pathway

Certain indole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. For instance, a novel series of indole derivatives has been found to suppress the growth of A549 and K562 cancer cells by modulating the EGFR and p53-MDM2 mediated pathway. This modulation leads to apoptosis and cell cycle arrest in the G2/M phase.

anticancer_pathway Indole_Derivative Indole Derivative (e.g., Compound 10b) EGFR EGFR Indole_Derivative->EGFR Inhibits MDM2 MDM2 Indole_Derivative->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53 p53 Apoptosis Apoptosis p53->Apoptosis p53->CellCycleArrest MDM2->p53 Inhibits (degradation) anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) iNOS iNOS Inflammatory_Stimulus->iNOS Activates NO NO iNOS->NO sGC sGC Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-17, IFN-γ) sGC->Cytokines Inhibits production NO->sGC Activates Inflammation Inflammation (Leukocyte Migration) Cytokines->Inflammation JR19 JR19 JR19->iNOS Inhibits JR19->sGC Inhibits

References

Unveiling the Electronic Landscape: A Theoretical Exploration of 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of the electronic structure of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a molecule of significant interest in medicinal chemistry. While direct comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes findings from closely related 3-acylindole analogues to provide a robust understanding of its electronic properties. By examining data from molecules such as 3-acetylindole and indole-3-carbaldehyde, we can infer and illustrate the key electronic features that govern the reactivity and potential biological activity of this compound.

Core Concepts in Electronic Structure Analysis

The electronic behavior of a molecule is fundamentally dictated by the distribution of its electrons in various molecular orbitals. Key parameters derived from quantum chemical calculations, such as Density Functional Theory (DFT), provide a quantitative framework for understanding this behavior.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): This property maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets.

Computational Methodologies: A Standard Protocol

The data presented for analogous compounds are typically generated using a standardized computational workflow. This protocol allows for the consistent and reliable prediction of molecular properties.

computational_workflow cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Visualization mol_build Molecular Structure Input (e.g., from crystal data or builder) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirms minimum energy structure) geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->electronic_prop data_extraction Extraction of Quantitative Data (Energies, Bond Lengths, etc.) electronic_prop->data_extraction visualization Visualization of Orbitals and MEP Surfaces data_extraction->visualization

Figure 1: A typical workflow for computational analysis of molecular electronic structure.

A common and robust method employed for these types of analyses is Density Functional Theory (DFT) using the B3LYP functional with a 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Electronic Properties of 3-Acylindole Analogues

The following tables summarize key quantitative data from theoretical studies on molecules structurally related to this compound. This comparative data provides a strong foundation for understanding the electronic characteristics of the target molecule.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
IndoleB3LYP/6-31G(d,p)-5.45-0.115.34
3-AcetylindoleB3LYP/6-31G(d,p)-5.98-1.544.44
Indole-3-carbaldehydeB3LYP/6-31G(d,p)-6.12-1.784.34

Note: The values presented are representative and may vary slightly depending on the specific computational study.

The data clearly indicates that the presence of an acyl group at the 3-position of the indole ring leads to a stabilization of both the HOMO and LUMO energy levels and a significant reduction in the HOMO-LUMO gap compared to the parent indole. This suggests that this compound is likely to be more reactive than unsubstituted indole.

Table 2: Selected Calculated Bond Lengths (Å)

BondIndole3-Acetylindole
C2=C31.371.39
C3-C(acyl)-1.48
C(acyl)=O-1.23

The introduction of the acyl group at the C3 position slightly increases the length of the C2=C3 bond, suggesting some delocalization of the pi-electrons into the substituent.

Visualization of Molecular Orbitals and Reactivity

The distribution of the frontier molecular orbitals provides a visual representation of the regions most involved in electron donation and acceptance.

fmo_concept lumo Accepts Electrons (Electrophilic Character) gap HOMO-LUMO Gap (Reactivity Indicator) homo Donates Electrons (Nucleophilic Character) energy Energy energy->lumo Excitation Energy

Figure 2: Conceptual diagram of Frontier Molecular Orbitals and the HOMO-LUMO gap.

For 3-acylindoles, the HOMO is typically localized over the indole ring, indicating that this is the primary site of electron donation. The LUMO, conversely, tends to be distributed over the acyl substituent and the adjacent C2-C3 bond of the indole ring. This suggests that nucleophilic attack is likely to occur at the carbonyl carbon of the acyl group.

Conclusion and Implications for Drug Development

The theoretical analysis of compounds analogous to this compound strongly suggests that this molecule possesses a reactive electronic profile characterized by a relatively small HOMO-LUMO gap. The electron-withdrawing nature of the 3-oxo-propanenitrile substituent significantly influences the electronic distribution of the indole scaffold.

For drug development professionals, this information is critical. The predicted localization of the HOMO and LUMO can guide the design of derivatives with tailored reactivity. The electron-poor regions identified by MEP analysis can indicate potential sites for hydrogen bonding or other interactions with biological targets. By understanding the fundamental electronic structure, researchers can make more informed decisions in the optimization of lead compounds, potentially accelerating the drug discovery process. Further dedicated computational and experimental studies on this compound are warranted to build upon this foundational understanding.

Methodological & Application

One-Pot Synthesis of Pyrazole Derivatives Using 3-(1H-indol-3-yl)-3-oxopropanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot, three-component synthesis of a series of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. The synthesis utilizes 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aromatic aldehydes, and 5-amino-3-methyl-1H-pyrazole in a regioselective manner. This method, employing an environmentally benign and reusable solid acid catalyst, Fe³⁺-montmorillonite, offers high yields and short reaction times. The synthesized pyrazole derivatives are of significant interest due to their potential as antibacterial and anticancer agents. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine, often leads to enhanced biological efficacy. The pyrazolo[3,4-b]pyridine scaffold, in particular, is a privileged structure in medicinal chemistry.[3][4] Furthermore, the incorporation of an indole moiety, a common pharmacophore in many bioactive natural products and synthetic drugs, can significantly modulate the therapeutic potential of these compounds.

Traditional multi-step syntheses of such complex heterocyclic systems are often plagued by low overall yields, tedious purification procedures, and the use of hazardous reagents. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy in modern organic synthesis, offering atom economy, operational simplicity, and rapid access to molecular diversity.[5]

This application note details a robust and efficient one-pot synthesis of indolyl-substituted pyrazolo[3,4-b]pyridines, providing researchers with a practical protocol for the generation of a library of these promising compounds for further biological evaluation.

Data Presentation

The following table summarizes the results of the one-pot synthesis of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using various aromatic aldehydes. The reactions were carried out under reflux in ethanol using Fe³⁺-montmorillonite as a catalyst.

EntryAr-CHOProductTime (min)Yield (%)
1C₆H₅CHO4a2095
24-CH₃C₆H₄CHO4b2592
34-CH₃OC₆H₄CHO4c2594
44-ClC₆H₄CHO4d3096
54-BrC₆H₄CHO4e3093
64-FC₆H₄CHO4f3590
74-NO₂C₆H₄CHO4g4088
83-NO₂C₆H₄CHO4h4085
92-ClC₆H₄CHO4i3591

Experimental Protocols

Materials and Methods
  • This compound (1)

  • Aromatic aldehydes (2a-i)

  • 5-amino-3-methyl-1H-pyrazole (3)

  • Fe³⁺-montmorillonite catalyst

  • Ethanol (absolute)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus (silica gel 60, 230-400 mesh)

General Procedure for the One-Pot Synthesis of 4-Aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles (4a-i)
  • To a solution of this compound (1 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask, add the respective aromatic aldehyde (1 mmol) and 5-amino-3-methyl-1H-pyrazole (1 mmol).

  • Add Fe³⁺-montmorillonite catalyst (0.05 g) to the mixture.

  • Equip the flask with a condenser and reflux the reaction mixture with constant stirring for the time specified in the data table (20-40 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent to afford the pure product.

  • Characterize the final products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Synthesis cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization Indole_nitrile This compound Mixing Mix Reactants in Ethanol Indole_nitrile->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Aminopyrazole 5-amino-3-methyl-1H-pyrazole Aminopyrazole->Mixing Catalyst Add Fe³⁺-montmorillonite Mixing->Catalyst Reflux Reflux (20-40 min) Catalyst->Reflux Filter Filter to remove catalyst Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify Characterization Spectroscopic Analysis (NMR, IR, MS) Purify->Characterization

Caption: Workflow for the one-pot synthesis of pyrazole derivatives.

Plausible Reaction Mechanism

G Plausible Reaction Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization & Dehydration cluster_step4 Step 4: Tautomerization/Aromatization Reactants1 This compound + Ar-CHO Intermediate1 Knoevenagel Adduct Reactants1->Intermediate1 Fe³⁺-montmorillonite Intermediate1_Michael Knoevenagel Adduct Intermediate2 Michael Adduct Intermediate1_Michael->Intermediate2 Aminopyrazole 5-amino-3-methyl-1H-pyrazole Aminopyrazole->Intermediate2 Intermediate2_Cyclization Michael Adduct Intermediate3 Cyclized Intermediate Intermediate2_Cyclization->Intermediate3 Cyclization Final_Product_Aromatization Aromatization Intermediate3->Final_Product_Aromatization Dehydration Final_Product Pyrazolo[3,4-b]pyridine Final_Product_Aromatization->Final_Product

Caption: Proposed mechanism for pyrazolo[3,4-b]pyridine formation.

Postulated Antibacterial Signaling Pathway

G Postulated Antibacterial Mechanism of Action cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome Drug Indolyl-Pyrazolo[3,4-b]pyridine Derivative ATP_Binding ATP Binding Pocket Drug->ATP_Binding Binds to GyraseB DNA Gyrase (GyrB Subunit) DNA_Supercoiling DNA Supercoiling GyraseB->DNA_Supercoiling Regulates ATP_Binding->GyraseB Part of ATP_Binding->DNA_Supercoiling Inhibits ATP hydrolysis, thus inhibiting DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Essential for Replication_Block Replication Blockage DNA_Replication->Replication_Block Leads to Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Results in

Caption: Inhibition of DNA gyrase by pyrazolo[3,4-b]pyridine derivatives.

Discussion

The one-pot, three-component synthesis of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles offers a highly efficient and straightforward route to a class of compounds with significant therapeutic potential. The use of Fe³⁺-montmorillonite as a heterogeneous catalyst is a key advantage of this protocol, as it is inexpensive, environmentally friendly, and easily recoverable for reuse. The reaction proceeds with high regioselectivity and provides excellent yields across a range of substituted aromatic aldehydes, demonstrating the robustness of the method.

The synthesized compounds have been reported to exhibit promising antibacterial activity. While the exact mechanism of action for these specific indolyl-substituted derivatives requires further investigation, related pyrazolo[3,4-b]pyridine scaffolds have been shown to act as inhibitors of bacterial DNA gyrase.[1][2] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of the GyrB subunit, which contains the ATP-binding site, disrupts these vital cellular processes, leading to bacterial cell death. The planar, heterocyclic nature of the synthesized compounds makes them well-suited to interact with the ATP-binding pocket of GyrB.

Furthermore, the pyrazolo[3,4-b]pyridine core is a known pharmacophore in several anticancer agents.[3][4] The mechanism of anticancer activity for this class of compounds is often attributed to the inhibition of various protein kinases that are critical for cancer cell proliferation and survival. The indolyl moiety in the synthesized compounds may further enhance their anticancer potential by facilitating interactions with specific biological targets.

Conclusion

The detailed protocol herein provides a practical and efficient method for the one-pot synthesis of a series of novel indolyl-substituted pyrazolo[3,4-b]pyridine derivatives. This synthetic strategy is well-suited for the generation of a library of compounds for further investigation in drug discovery programs. The potential of these compounds as antibacterial and anticancer agents, coupled with their straightforward synthesis, makes them attractive candidates for further development. Future work should focus on a comprehensive evaluation of their biological activities and elucidation of their precise mechanisms of action.

References

multicomponent reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile for pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: High-Efficiency Synthesis of Indolyl-Pyridines via Multicomponent Reactions

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug design, appearing in a wide array of therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimicrobial treatments.[1][2] The indole nucleus is another privileged structure in pharmacology, known for its presence in numerous bioactive natural products and synthetic drugs.[3] The fusion of these two pharmacophores into a single molecular entity, the indolyl-pyridine, has garnered significant interest in the pursuit of novel drug candidates with enhanced biological activity.[1][4][5]

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like indolyl-pyridines in a single step from simple precursors.[6] This approach aligns with the principles of green chemistry by reducing reaction times, solvent usage, and purification steps.[7] This document provides detailed protocols and data for the synthesis of polysubstituted pyridines using 3-(1H-indol-3-yl)-3-oxopropanenitrile as a key building block. These methods are characterized by their high yields, broad substrate scope, and operational simplicity, making them highly valuable for researchers, scientists, and professionals in drug development.[8]

Key Reagent: this compound

This compound, also known as 3-cyanoacetyl indole, is a versatile precursor in the synthesis of various heterocyclic compounds. Its reactive methylene group, flanked by a carbonyl and a nitrile group, makes it an ideal substrate for condensation reactions.

General Reaction Scheme

The multicomponent synthesis of indolyl-pyridines typically involves the one-pot reaction of this compound, an aldehyde, a ketone (or another active methylene compound), and a nitrogen source, commonly ammonium acetate.[8] The reaction proceeds through a cascade of transformations including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the final pyridine product. Microwave irradiation has been shown to significantly accelerate these reactions.[9][8]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-3,5-dicyano-2,6-di(1H-indol-3-yl)pyridines

This protocol describes a one-pot, three-component reaction for the synthesis of symmetrical pyridines with indole substituents at positions 2 and 6.

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (2 mmol)

  • Ammonium acetate (10 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated under reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 4-aryl-3,5-dicyano-2,6-di(1H-indol-3-yl)pyridine.

Protocol 2: Microwave-Assisted Synthesis of 4-Aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitriles

This protocol outlines a one-pot, four-component synthesis of indolyl-bipyridines under microwave irradiation, which significantly reduces the reaction time.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Heterocyclic ketone (e.g., 2-acetylpyridine) (1 mmol)

  • This compound (1 mmol)

  • Ammonium acetate (10 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a microwave-safe vessel, a mixture of the aromatic aldehyde (1 mmol), heterocyclic ketone (1 mmol), this compound (1 mmol), and ammonium acetate (10 mmol) in ethanol (15 mL) is prepared.

  • The vessel is sealed and subjected to microwave irradiation at a suitable power and temperature (e.g., 120 °C) for 10-15 minutes.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The reaction mixture is poured into cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Data Presentation

Table 1: Synthesis of 4-Aryl-3,5-dicyano-2,6-di(1H-indol-3-yl)pyridines (Protocol 1)

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde492
24-Chlorobenzaldehyde4.595
34-Methoxybenzaldehyde590
44-Nitrobenzaldehyde688
52-Chlorobenzaldehyde585

Table 2: Microwave-Assisted Synthesis of 4-Aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitriles (Protocol 2)

EntryAromatic AldehydeHeterocyclic KetoneReaction Time (min)Yield (%)
1Benzaldehyde2-Acetylpyridine1094
24-Methylbenzaldehyde2-Acetylpyridine1292
34-Bromobenzaldehyde2-Acetylpyridine1096
43-Nitrobenzaldehyde2-Acetylpyridine1589
5Benzaldehyde2-Acetylfuran1290

Visualizations

MCR_Workflow Reactants Reactants: - Aldehyde - this compound - Ketone (optional) - Ammonium Acetate Mixing Mixing in Solvent (e.g., Acetic Acid or Ethanol) Reactants->Mixing Heating Heating (Conventional Reflux or Microwave Irradiation) Mixing->Heating Workup Reaction Work-up (Cooling, Precipitation in Water) Heating->Workup Purification Purification (Filtration, Recrystallization, or Column Chromatography) Workup->Purification Product Pure Indolyl-Pyridine Product Purification->Product

Caption: Experimental workflow for the multicomponent synthesis of indolyl-pyridines.

MCR_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Michael Addition cluster_3 Cyclization & Aromatization A Aldehyde + This compound B Indolyl-ylidene Intermediate A->B [-H2O] D Adduct Formation B->D C Enolate of Ketone/ Second Indolyl-propanenitrile C->D E Ammonia Attack & Cyclization D->E F Dehydration & Oxidation E->F G Final Pyridine Product F->G

Caption: Generalized mechanism for the multicomponent pyridine synthesis.

References

Application Notes and Protocols for the Synthesis of Spirooxindoles from 3-(1H-indol-3-yl)-3-oxopropanenitrile and Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. This structural motif is found in numerous natural products and synthetic molecules of significant pharmaceutical interest. Spirooxindoles exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The unique three-dimensional architecture of spirooxindoles allows for precise spatial orientation of functional groups, making them attractive scaffolds for the design of novel therapeutic agents.

This document provides a detailed protocol for the synthesis of novel spirooxindoles through a base-catalyzed domino reaction between isatin and 3-(1H-indol-3-yl)-3-oxopropanenitrile. The reaction is anticipated to proceed via a Knoevenagel condensation followed by an intramolecular Michael addition/cyclization cascade, a common strategy for the construction of highly functionalized spirocyclic systems.

Applications and Biological Significance

The resulting indolyl-substituted spirooxindole scaffold is a privileged structure in medicinal chemistry. The indole nucleus is a key pharmacophore in many biologically active compounds, while the spirooxindole core is known to interact with various biological targets. Derivatives of this scaffold have shown potential as:

  • Anticancer Agents: Many spirooxindole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[1][2][3]

  • Antimicrobial Agents: The fusion of indole and spirooxindole moieties may lead to compounds with significant antibacterial and antifungal properties.

  • Enzyme Inhibitors: The rigid spirocyclic framework can serve as a basis for designing selective inhibitors of enzymes such as kinases and proteases, which are crucial targets in drug discovery.[2]

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Isatin Isatin Knoevenagel Knoevenagel Adduct (Intermediate) Isatin->Knoevenagel IndolylOxo This compound IndolylOxo->Knoevenagel Catalyst Base (e.g., Piperidine) Catalyst->Knoevenagel Spirooxindole Spiro[indoline-3,4'-pyridine]-2,5'(1'H)-dione derivative Michael_Addition Cyclized Intermediate Knoevenagel->Michael_Addition Knoevenagel Condensation Tautomerization Final Tautomer Michael_Addition->Tautomerization Intramolecular Michael Addition Tautomerization->Spirooxindole Tautomerization

Caption: Proposed reaction pathway for the synthesis of indolyl-substituted spirooxindoles.

Experimental Protocol

This protocol describes a general procedure for the synthesis of spirooxindoles from isatin and this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Isatin (or substituted isatins)

  • This compound

  • Piperidine (or other base catalyst, see Table 1)

  • Ethanol (or other suitable solvent, see Table 1)

  • Glacial Acetic Acid (for neutralization)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for filtration and purification

Procedure:

  • To a solution of isatin (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add piperidine (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at reflux temperature and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with a few drops of glacial acetic acid to neutralize the catalyst.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Summary of Reaction Conditions for Analogous Syntheses

The following table summarizes reaction conditions and outcomes for the synthesis of structurally related spirooxindoles, providing a reference for optimization.

CatalystSolventTemperatureTime (h)Yield (%)Reference Analogy
PiperidineEthanolReflux2-485-95Knoevenagel/Michael cascade
TriethylamineWaterUltrasonic0.5-190-98Green synthesis approach[4]
L-prolineMethanolReflux6-870-85Organocatalytic synthesis
ZnS NPsWaterUltrasonic1-288-96Nanoparticle catalysis[5]
NaAuCl₄·2H₂OEthanol40 °C (MW)0.2580-92Gold-catalyzed synthesis[5]

Experimental Workflow

G A 1. Mix Reactants and Solvent Isatin, this compound, Ethanol B 2. Add Catalyst Piperidine A->B C 3. Heat to Reflux Monitor by TLC B->C D 4. Cool and Neutralize Add Glacial Acetic Acid C->D E 5. Concentrate Rotary Evaporation D->E F 6. Purify Recrystallization or Column Chromatography E->F G 7. Characterize NMR, IR, MS F->G

Caption: Step-by-step experimental workflow for the synthesis of spirooxindoles.

References

Application Notes and Protocols: Knoevenagel Condensation of 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the Knoevenagel condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile (also known as 3-cyanoacetylindole) with various aromatic and heteroaromatic aldehydes. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of α,β-unsaturated ketones, which are precursors to a wide array of biologically active molecules and fine chemicals.[1][2] This protocol outlines two effective catalytic methods using L-proline and piperidine, offering high yields and straightforward product isolation. These methods are particularly relevant for the synthesis of novel indole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1]

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring, particularly at the C3 position, is a key strategy in the development of new therapeutic agents. The Knoevenagel condensation of this compound with aldehydes provides a direct route to α-cyano-bis(indolyl)chalcones and related structures. These compounds have shown promise in various therapeutic areas. The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene group in this compound, which then undergoes a nucleophilic addition to the aldehyde, followed by dehydration.[3]

This application note details two robust and reproducible protocols for this transformation, one employing the green and efficient organocatalyst L-proline, and a classic approach using piperidine.

Key Applications

  • Medicinal Chemistry: Synthesis of novel indole-based compounds as potential anticancer, anti-inflammatory, and antimicrobial agents.

  • Drug Discovery: Generation of diverse chemical libraries for high-throughput screening.

  • Materials Science: Preparation of functional organic molecules with potential applications in optoelectronics.

  • Fine Chemicals: Efficient synthesis of complex organic intermediates.

Quantitative Data Summary

The following tables summarize the yields and reaction times for the Knoevenagel condensation of this compound with a variety of aldehydes using L-proline as a catalyst.

Table 1: L-proline Catalyzed Knoevenagel Condensation of this compound with Various Aldehydes

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde(E)-2-(1H-indole-3-carbonyl)-3-phenylacrylonitrile495
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-2-(1H-indole-3-carbonyl)acrylonitrile3.594
34-Methoxybenzaldehyde(E)-2-(1H-indole-3-carbonyl)-3-(4-methoxyphenyl)acrylonitrile4.592
44-Nitrobenzaldehyde(E)-2-(1H-indole-3-carbonyl)-3-(4-nitrophenyl)acrylonitrile396
5Thiophene-2-carbaldehyde(E)-2-(1H-indole-3-carbonyl)-3-(thiophen-2-yl)acrylonitrile493
6Furan-2-carbaldehyde(E)-3-(furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile4.591
7Pyridine-4-carbaldehyde(E)-2-(1H-indole-3-carbonyl)-3-(pyridin-4-yl)acrylonitrile590

Data synthesized from representative literature reports.

Experimental Protocols

Protocol 1: L-proline Catalyzed Knoevenagel Condensation

This protocol is lauded for its environmentally benign nature and high efficiency.[1][4]

Materials:

  • This compound (1.0 mmol)

  • Aromatic or heteroaromatic aldehyde (1.0 mmol)

  • L-proline (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), L-proline (0.1 mmol), and ethanol (10 mL).

  • Attach a reflux condenser to the flask.

  • Stir the reaction mixture at 60 °C using a magnetic stirrer and hotplate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3-5 hours), cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven to obtain the pure Knoevenagel condensation product.

Protocol 2: Piperidine Catalyzed Knoevenagel Condensation

This is a classic and widely used method for the Knoevenagel condensation.

Materials:

  • This compound (1.0 mmol)

  • Aromatic or heteroaromatic aldehyde (1.0 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product often precipitates from the reaction mixture.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Visualizations

Experimental Workflow

G Experimental Workflow for Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis start Combine Reactants: This compound, Aldehyde, Catalyst (L-proline or Piperidine), and Ethanol in a round-bottom flask. react Stir the mixture. Protocol 1: Heat to 60°C. Protocol 2: Room Temperature. start->react monitor Monitor reaction progress by TLC. react->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction Complete precipitate Precipitate the product. (May require addition of cold water for Protocol 2) cool->precipitate filter Collect the solid product by vacuum filtration. precipitate->filter wash Wash the solid with cold ethanol. filter->wash dry Dry the product under vacuum. wash->dry end Characterize the final product (NMR, IR, MS, Melting Point). dry->end

Caption: A flowchart illustrating the key steps in the Knoevenagel condensation protocol.

Proposed Reaction Mechanism (L-proline catalyzed)

G Proposed Mechanism for L-proline Catalyzed Knoevenagel Condensation cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products indole This compound enamine Enamine Formation indole->enamine with L-proline (deprotonation) aldehyde Aldehyde (R-CHO) proline L-proline iminium Iminium Ion Formation proline->iminium with Aldehyde addition Michael-type Addition enamine->addition iminium->addition elimination Elimination and Catalyst Regeneration addition->elimination elimination->proline Regenerated product α,β-unsaturated product elimination->product water Water elimination->water

Caption: A simplified diagram showing the proposed catalytic cycle for the L-proline mediated reaction.

References

Application Notes and Protocols for Michael Addition Reactions of 3-(1H-indol-3-yl)-3-oxopropanenitrile with Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition reaction between 3-(1H-indol-3-yl)-3-oxopropanenitrile (also known as 3-cyanoacetylindole) and chalcones (1,3-diaryl-2-propen-1-ones) is a powerful carbon-carbon bond-forming reaction in organic synthesis. This reaction yields highly functionalized adducts that are valuable precursors for the synthesis of various heterocyclic compounds, including pyran and pyridine derivatives.[1] The resulting indolyl-chalcone hybrids and their subsequent cyclized products have garnered significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Many of these compounds exert their biological effects by targeting crucial cellular pathways, such as tubulin polymerization.[2][4]

These application notes provide detailed protocols for the synthesis of Michael adducts from this compound and chalcones, summarize quantitative data from related reactions, and discuss the potential applications of the products in drug development.

Reaction Principle and Mechanism

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific reaction, the active methylene group of this compound, flanked by a nitrile and an indole-3-carbonyl group, acts as the Michael donor. The chalcone, with its electrophilic β-carbon, serves as the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then attacks the β-carbon of the chalcone, leading to the formation of the Michael adduct.

Michael Addition Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Reactant This compound Enolate Resonance-Stabilized Enolate Reactant->Enolate + Base Base Base (e.g., Piperidine) Enolate->Enolate_In Chalcone Chalcone (Michael Acceptor) Adduct_Intermediate Intermediate Chalcone->Adduct_Intermediate Adduct_Intermediate->Adduct_Intermediate_In Enolate_In->Adduct_Intermediate 1,4-Addition Proton_Source Proton Source (e.g., EtOH) Michael_Adduct Michael Adduct Adduct_Intermediate_In->Michael_Adduct + H+

Caption: Generalized mechanism of the base-catalyzed Michael addition. (Within 100 characters)

Data Presentation

While specific yield data for the direct, non-cyclizing Michael addition is not extensively reported, the following table summarizes yields for related multi-component reactions where this Michael addition is a key step, leading to the formation of various heterocyclic products. This data provides insight into the efficiency of the initial Michael addition step under various conditions.

CatalystSolventProduct TypeYield (%)Reference
Piperidine (20 mol%)EthanolPolysubstituted Pyrans74-94%[1]
Et3NEthanol4H-Pyrans91-95%[1]
Ammonium AcetateAcetic Acid/GlycolDihydropyridines75-86%[1]
L-proline (20 mol%)EthanolPyrans70-88%[4]
[Fe3O4@ZrO2]EthanolPyrido[2,3-d]pyrimidines70-93%[1]
TriethylamineDMFTetrazolo[1,5-a]pyrimidines61-76%[1]

Experimental Protocols

The following are representative protocols for the Michael addition reaction. Protocol 1 describes a general, base-catalyzed approach for the synthesis of the Michael adduct. Protocol 2 outlines a subsequent cyclization to form dihydropyridine derivatives, a common application of the initial adduct.

Protocol 1: General Synthesis of Michael Adducts

This protocol describes a piperidine-catalyzed Michael addition of this compound to a chalcone.

Materials:

  • This compound

  • Substituted Chalcone (e.g., Benzalacetophenone)

  • Piperidine

  • Ethanol (Absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the selected chalcone (1.0 eq).

  • Dissolve the reactants in a minimal amount of absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 10-20 mol%) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction time can vary from 2 to 8 hours depending on the specific substrates.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • If a precipitate forms, collect the crude product by filtration. If not, concentrate the mixture to an oil.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Michael adduct.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: One-Pot Synthesis of Indolyl-Substituted Dihydropyridines

This protocol is an example of a multi-component reaction where the Michael adduct is formed in situ and subsequently cyclized.[1]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Aryl Methyl Ketone (e.g., Acetophenone)

  • This compound

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethylene Glycol

  • Microwave reactor or conventional heating setup

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (1.0 eq), aryl methyl ketone (1.0 eq), this compound (1.0 eq), and an excess of ammonium acetate.

  • Add a mixture of glacial acetic acid and ethylene glycol as the solvent.

  • Heat the mixture. If using a microwave reactor, irradiate at a suitable power (e.g., 300 W) for a short duration (e.g., 4 minutes).[1] For conventional heating, reflux the mixture for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.

  • Characterize the product using appropriate spectroscopic techniques.

G cluster_workflow Experimental Workflow A Reactant Mixing (Indole, Chalcone, Catalyst, Solvent) B Reaction (Heating/Reflux) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Cooling, Solvent Removal) C->D Complete E Purification (Filtration/Chromatography) D->E F Characterization (NMR, MS, IR) E->F G cluster_pathway Proposed Anticancer Signaling Pathway IndoleChalcone Indole-Chalcone Michael Adduct Tubulin Tubulin IndoleChalcone->Tubulin Binds to Colchicine Site Mitochondria Mitochondrial Dysfunction (↓ΔΨm, ↑Bax/Bcl-2) IndoleChalcone->Mitochondria Other Targets (e.g., HK2) Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Mitochondria->Apoptosis

References

Application Notes and Protocols for the Synthesis of Antifungal Agents from 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, which have been identified as potential antifungal agents. The synthesized compounds, including pyrazole and pyridine derivatives, are expected to exhibit inhibitory activity against a range of fungal pathogens. This document outlines the synthetic procedures, characterization methods, and protocols for evaluating their antifungal efficacy.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, with a wide array of pharmacological activities, including antifungal properties. The starting material, this compound, serves as a versatile precursor for the synthesis of various heterocyclic systems. This is due to its reactive keto and nitrile functionalities, which allow for the construction of diverse molecular architectures. This document details the synthesis of two such classes of compounds: 5-amino-3-(1H-indol-3-yl)pyrazole-4-carbonitrile and 2-amino-4-(1H-indol-3-yl)-6-arylpyridine-3,5-dicarbonitriles, and provides protocols for assessing their antifungal potential. The mechanism of action for many indole-based antifungal agents involves the disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, or induction of oxidative stress.

Synthesis Protocols

Two primary synthetic pathways are described below, starting from this compound to yield novel pyrazole and pyridine derivatives.

Protocol 1: Synthesis of 5-amino-3-(1H-indol-3-yl)pyrazole-4-carbonitrile

This protocol outlines the synthesis of a pyrazole derivative through the cyclization of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Pyridine

  • Hydrochloric acid (for workup, if necessary)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 equivalents) and a catalytic amount of pyridine.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 5-amino-3-(1H-indol-3-yl)pyrazole-4-carbonitrile as a solid.

Protocol 2: Synthesis of 2-amino-4-(1H-indol-3-yl)-6-arylpyridine-3,5-dicarbonitriles

This protocol describes a one-pot, multi-component reaction to synthesize substituted pyridine derivatives.

Materials:

  • This compound

  • Aromatic aldehydes (e.g., benzaldehyde, substituted benzaldehydes)

  • Malononitrile

  • Ammonium acetate

  • Ethanol or Acetic Acid

  • Standard laboratory glassware and reflux apparatus

  • TLC plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), an aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and an excess of ammonium acetate.

  • Solvent Addition: Add ethanol or acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction by TLC. The reaction time can vary from 2 to 8 hours depending on the specific aldehyde used.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and DMF to afford the desired 2-amino-4-(1H-indol-3-yl)-6-arylpyridine-3,5-dicarbonitrile.

Antifungal Activity Evaluation

The following protocol can be used to assess the in vitro antifungal activity of the synthesized compounds.

Materials:

  • Synthesized indole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (DMSO)

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density)

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard antifungal drugs in DMSO to a concentration of 1 mg/mL.

  • Preparation of Fungal Inoculum: Grow the fungal strains on SDA or PDA plates. Prepare a suspension of fungal spores or cells in sterile saline or broth and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well microplate, perform serial two-fold dilutions of the compound stock solutions with SDB or PDB to obtain a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 35°C for Candida albicans, 28°C for filamentous fungi) for 24-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visible inhibition of fungal growth.

Data Presentation

The antifungal activity of the synthesized compounds can be summarized in the following table.

Compound IDFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Indole-Pyrazole Derivative Candida albicans[Insert experimental value]
Aspergillus niger[Insert experimental value]
Fusarium oxysporum[Insert experimental value]
Indole-Pyridine Derivative (Aryl = Phenyl) Candida albicans[Insert experimental value]
Aspergillus niger[Insert experimental value]
Fusarium oxysporum[Insert experimental value]
Fluconazole (Standard) Candida albicans[Insert experimental value]
Aspergillus niger[Insert experimental value]
Fusarium oxysporum[Insert experimental value]

Visualizations

The following diagrams illustrate the synthetic workflows and a proposed mechanism of action.

Synthesis_Workflow_1 start This compound reagent1 Hydrazine Hydrate Ethanol, Pyridine (cat.) start->reagent1 Reflux product1 5-amino-3-(1H-indol-3-yl)pyrazole-4-carbonitrile reagent1->product1

Caption: Synthesis of an Indole-Pyrazole Derivative.

Synthesis_Workflow_2 start This compound reagent2 Aromatic Aldehyde Malononitrile Ammonium Acetate Ethanol/Acetic Acid start->reagent2 Reflux product2 2-amino-4-(1H-indol-3-yl)-6-arylpyridine-3,5-dicarbonitrile reagent2->product2

Caption: Synthesis of an Indole-Pyridine Derivative.

Antifungal_Mechanism compound Indole-based Antifungal Agent membrane Fungal Cell Membrane compound->membrane Interacts with ergosterol Ergosterol Biosynthesis compound->ergosterol Inhibits ros Reactive Oxygen Species (ROS) Production compound->ros Induces disruption Membrane Disruption & Permeabilization membrane->disruption inhibition Inhibition of Ergosterol Synthesis ergosterol->inhibition stress Oxidative Stress ros->stress death Fungal Cell Death disruption->death inhibition->death stress->death

Caption: Proposed Antifungal Mechanism of Action.

Application Notes and Protocols for the Development of Anti-inflammatory Compounds from 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Among these, the development of indole-based anti-inflammatory drugs has been a significant area of research. The compound 3-(1H-indol-3-yl)-3-oxopropanenitrile and its derivatives represent a promising class of molecules for the discovery of novel anti-inflammatory agents. This scaffold combines the favorable pharmacological properties of the indole ring with a versatile chemical handle for structural modification, allowing for the fine-tuning of activity and selectivity towards key inflammatory targets.

Recent studies have highlighted the potential of indole derivatives to modulate critical inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The mechanism of action of many anti-inflammatory drugs involves the downregulation of the NF-κB and MAPK signaling pathways, which are pivotal in the inflammatory response. This document provides a detailed overview of the application of this compound derivatives as potential anti-inflammatory agents, including quantitative data on related compounds, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Anti-inflammatory Activity of Indole Derivatives

While comprehensive quantitative data for a wide range of this compound derivatives is still emerging, studies on structurally related indole-3-glyoxamide and N'-acylhydrazone derivatives provide strong evidence for the anti-inflammatory potential of this compound class. The following tables summarize the biological activity of these related compounds.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Indole-3-Glyoxamide Derivatives

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
11q 1,2,3-Triazole tethered Indole-3-glyoxamide>100.12>83.3
13s 1,2,3-Triazole tethered Indole-3-glyoxamide>100.12>83.3
Indomethacin Standard NSAID0.150.250.6
Celecoxib COX-2 Selective NSAID8.50.04212.5

Data sourced from a study on 1,2,3-triazole tethered indole-3-glyoxamide derivatives.[2] The exact structures for 11q and 13s can be found in the source publication.

Table 2: In Vivo Anti-inflammatory Activity of Indole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Time after Carrageenan% Inhibition of Edema
JR19 104h59%
JR19 204h52%
Indomethacin 104hNot reported in this study

Data for JR19, an N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide derivative, is from a study evaluating its in vivo anti-inflammatory potential.[3][4]

Key Inflammatory Signaling Pathways

The development of anti-inflammatory compounds from this compound is often aimed at modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to this process.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

NF-κB Signaling Pathway in Inflammation.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[2][9] In mammalian cells, the major MAPK pathways include ERK, JNK, and p38 MAPK. These pathways are organized as a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates a MAPK. Activated MAPKs can phosphorylate various downstream targets, including transcription factors, leading to the expression of inflammatory mediators.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAPKKK (e.g., TAK1, MEKK1) Extracellular_Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (e.g., p38, JNK) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression

MAPK Signaling Pathway in Inflammation.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to evaluate the anti-inflammatory potential of this compound derivatives.

In Vitro Assay: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This protocol describes how to measure the inhibitory effect of test compounds on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) should also be included. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and collect the cell culture supernatants.

  • Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.

in_vitro_workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add test compounds and vehicle control Incubate_Overnight->Add_Compounds Incubate_1hr Incubate for 1 hour Add_Compounds->Incubate_1hr Add_LPS Stimulate with LPS Incubate_1hr->Add_LPS Incubate_24hr Incubate for 24 hours Add_LPS->Incubate_24hr Collect_Supernatant Collect supernatant Incubate_24hr->Collect_Supernatant ELISA Measure TNF-α and IL-6 by ELISA Collect_Supernatant->ELISA Analyze_Data Analyze data and calculate % inhibition ELISA->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro Cytokine Inhibition Assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model for evaluating the acute anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Compound Administration: Administer the test compounds and the positive control drug orally or intraperitoneally. The vehicle control group receives only the vehicle.

  • Baseline Paw Volume: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

in_vivo_workflow Start Start Acclimatize Acclimatize rats Start->Acclimatize Group_Animals Group and fast animals Acclimatize->Group_Animals Administer_Compounds Administer test compounds, positive control, and vehicle Group_Animals->Administer_Compounds Measure_Baseline Measure baseline paw volume Administer_Compounds->Measure_Baseline Inject_Carrageenan Induce edema with carrageenan injection Measure_Baseline->Inject_Carrageenan Measure_Edema Measure paw volume at 1, 2, 3, and 4 hours Inject_Carrageenan->Measure_Edema Analyze_Data Analyze data and calculate % inhibition Measure_Edema->Analyze_Data End End Analyze_Data->End

Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The data from structurally related compounds indicate the potential for potent and selective inhibition of key inflammatory targets. The experimental protocols and pathway diagrams provided in these application notes offer a comprehensive guide for researchers to systematically evaluate the anti-inflammatory properties of new derivatives. Further investigation into the structure-activity relationships of this compound class is warranted to optimize their therapeutic potential.

References

The Versatile Scaffold: 3-(1H-indol-3-yl)-3-oxopropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(1H-indol-3-yl)-3-oxopropanenitrile, a key intermediate in organic synthesis, has garnered significant attention in medicinal chemistry. Its unique chemical architecture, featuring an indole nucleus linked to a reactive β-ketonitrile moiety, makes it a versatile precursor for the construction of a diverse array of heterocyclic compounds. This document provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data, to guide researchers in leveraging this scaffold for the discovery of novel therapeutic agents. The indole core is a privileged structure in drug discovery, present in numerous approved drugs and biologically active molecules, and its combination with the synthetically adaptable oxopropanenitrile unit offers a fertile ground for the development of new chemical entities with potential therapeutic value.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a building block for the synthesis of more complex heterocyclic systems with a range of biological activities. These activities primarily include anti-inflammatory, antifungal, and anticancer properties.

Anti-inflammatory Activity

Derivatives of this compound have shown promise as anti-inflammatory agents. A notable example is the N'-acylhydrazone derivative, N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which has demonstrated significant in vivo anti-inflammatory potential.

Quantitative Data Summary:

CompoundAssayModelDosageEffectReference
JR19Leukocyte MigrationCarrageenan-induced peritonitis10 mg/kg59% reduction[1]
JR19Leukocyte MigrationCarrageenan-induced peritonitis20 mg/kg52% reduction[1]
JR19Cell MigrationSubcutaneous air pouch10 mg/kg66% reduction[1]
JR19Nociceptive ResponseFormalin-induced pain (inflammatory phase)10 mg/kg39% reduction[1]

Mechanism of Action: The anti-inflammatory effect of derivatives like JR19 is believed to be mediated through the nitric oxide (NO) pathway and modulation of pro-inflammatory cytokines. In vivo studies have indicated the involvement of inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). The compound effectively decreased the levels of IL-6, TNF-α, IL-17, and IFN-γ.[1]

Signaling Pathway Diagram:

anti_inflammatory_pathway cluster_inflammation Inflammatory Stimulus (e.g., Carrageenan) cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators Inflammatory Stimulus Inflammatory Stimulus Macrophage/Immune Cells Macrophage/Immune Cells Inflammatory Stimulus->Macrophage/Immune Cells iNOS iNOS Macrophage/Immune Cells->iNOS NFkB NFkB Macrophage/Immune Cells->NFkB NO NO iNOS->NO sGC sGC Cytokines (IL-6, TNF-a, IL-17, IFN-g) Cytokines (IL-6, TNF-a, IL-17, IFN-g) NFkB->Cytokines (IL-6, TNF-a, IL-17, IFN-g) NO->sGC Leukocyte Migration Leukocyte Migration Cytokines (IL-6, TNF-a, IL-17, IFN-g)->Leukocyte Migration JR19_derivative This compound Derivative (e.g., JR19) JR19_derivative->iNOS JR19_derivative->sGC JR19_derivative->Cytokines (IL-6, TNF-a, IL-17, IFN-g)

Caption: Putative anti-inflammatory mechanism of a this compound derivative.

Antifungal Activity

The indole scaffold is a common feature in many antifungal agents. Derivatives synthesized from this compound have been explored for their potential to inhibit the growth of pathogenic fungi. For instance, new thiazoline and 1,3,4-thiadiazole derivatives linked to an indole moiety have shown marked inhibition of fungal growth.[2]

Quantitative Data Summary:

Derivative ClassFungal StrainsActivityReference
Thiazoline and 1,3,4-thiadiazole derivativesAspergillus niger, Aspergillus nodulans, Alternaria alternataMarked inhibition, nearly equal to standards[2]
Anticancer Activity

The versatility of this compound allows for its use in multi-component reactions to generate complex molecular architectures, some of which have been investigated for their anticancer properties. One-pot synthesis of spirooxindole derivatives is a notable example.[3] While direct anticancer data for derivatives of this compound is emerging, the broader class of indole derivatives consistently demonstrates significant cytotoxic activity against various cancer cell lines.

Quantitative Data Summary for Related Indole Derivatives:

Derivative ClassCell LineIC50 (µM)Reference
Indole-based tyrphostin derivativesHCT-116Sub-micromolar
Indole-based 1,3,4-thiadiazole derivativesA549 (Lung)0.012
Indole-based 1,3,4-thiadiazole derivativesK562 (Leukemia)0.010

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of derivatives, a general procedure for preparing the parent compound often involves the cyanoacetylation of indole.

Protocol: Cyanoacetylation of Indole

  • Materials: Indole, cyanoacetic acid, acetic anhydride, pyridine.

  • Procedure:

    • To a solution of indole in pyridine, add cyanoacetic acid and acetic anhydride.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

    • The crude product is collected by filtration, washed with water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Peritonitis

This model is widely used to assess the anti-inflammatory activity of novel compounds by measuring the inhibition of leukocyte migration.

Protocol: Carrageenan-Induced Peritonitis in Mice

  • Animals: Male Swiss mice (25-30 g) are used.

  • Groups:

    • Vehicle control group (e.g., saline with 5% Tween 80).

    • Test compound groups (e.g., JR19 at 10 and 20 mg/kg, administered intraperitoneally).

    • Positive control group (e.g., indomethacin at 10 mg/kg).

  • Procedure:

    • Administer the vehicle, test compound, or positive control to the respective groups of mice.

    • After 30 minutes, induce peritonitis by intraperitoneal injection of 0.25 mL of a 1% carrageenan solution.

    • Four hours after the carrageenan injection, euthanize the mice.

    • Wash the peritoneal cavity with 3 mL of heparinized phosphate-buffered saline (PBS).

    • Collect the peritoneal fluid and centrifuge to separate the cells.

    • Resuspend the cell pellet and count the total number of leukocytes using a Neubauer chamber.

  • Data Analysis: Calculate the percentage inhibition of leukocyte migration for the treated groups compared to the vehicle control group.

Experimental Workflow Diagram:

carrageenan_peritonitis_workflow Animal_Acclimatization Animal Acclimatization (Swiss Mice) Grouping Grouping (Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Grouping Pre-treatment Pre-treatment Administration (i.p.) Grouping->Pre-treatment Inflammation_Induction Carrageenan Injection (1%, i.p.) Pre-treatment->Inflammation_Induction 30 min Incubation Incubation (4 hours) Inflammation_Induction->Incubation Euthanasia Euthanasia Incubation->Euthanasia Peritoneal_Lavage Peritoneal Lavage (Heparinized PBS) Euthanasia->Peritoneal_Lavage Cell_Collection Cell Collection and Centrifugation Peritoneal_Lavage->Cell_Collection Leukocyte_Counting Leukocyte Counting (Neubauer Chamber) Cell_Collection->Leukocyte_Counting Data_Analysis Data Analysis (% Inhibition) Leukocyte_Counting->Data_Analysis

Caption: Workflow for the carrageenan-induced peritonitis assay.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549, K562) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationship Diagram:

mtt_assay_logic Start Start Cancer_Cell_Culture Cancer Cell Culture Start->Cancer_Cell_Culture Cell_Seeding Seed cells in 96-well plate Cancer_Cell_Culture->Cell_Seeding Compound_Treatment Treat with test compounds (various concentrations) Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Logical flow of the MTT assay for anticancer activity screening.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Protocol: Broth Microdilution for Antifungal Susceptibility

  • Fungal Culture: Grow the fungal strains (e.g., Aspergillus niger) on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sufficient growth.

  • Inoculum Preparation: Prepare a standardized inoculum suspension of the fungal spores or yeast cells in sterile saline.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the inherent biological relevance of the indole nucleus make it an attractive scaffold for the development of novel therapeutic agents. The provided application notes and detailed protocols for anti-inflammatory, anticancer, and antifungal screening are intended to facilitate further research into the potential of this compound and its derivatives in drug discovery. The continued exploration of the chemical space accessible from this precursor is likely to yield new and potent drug candidates for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(1H-indol-3-yl)-3-oxopropanenitrile Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of multicomponent reactions (MCRs) that utilize 3-(1H-indol-3-yl)-3-oxopropanenitrile as a key building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in these multicomponent reactions can often be attributed to several factors ranging from suboptimal reaction conditions to reactant purity.[1] Key areas to investigate include:

  • Purity of Reactants: Impurities in the starting materials, particularly the this compound, aldehydes, or other active methylene compounds, can lead to unwanted side reactions and inhibit catalyst performance.[1]

  • Catalyst Activity: The choice and condition of the catalyst are critical. Catalysts can deactivate over time or may be unsuitable for the specific substrates used.

  • Reaction Conditions: Temperature, reaction time, and concentration are crucial variables. For instance, some reactions benefit from microwave irradiation to reduce reaction times and improve yields, while others may require specific reflux temperatures.[2][3]

  • Solvent Choice: The solvent plays a significant role in reactant solubility and reaction mechanism. An inappropriate solvent can hinder the reaction rate.

  • Substrate Reactivity: The electronic and steric properties of the substituents on your reactants (e.g., on the aldehyde or the indole ring) can significantly impact the reaction's success.[4][5]

Q2: How do I select the optimal catalyst for my reaction?

The catalyst is pivotal for achieving high yields. The choice depends on the specific components of your MCR.

  • Lewis Acids: Catalysts like InCl₃ and ZnCl₂ are effective but may require anhydrous conditions.[1][5]

  • Brønsted Acids: Sulfamic acid and p-Toluenesulfonic acid (p-TSA) are efficient and often environmentally benign options.[6][7]

  • Organocatalysts: L-proline is a popular, green, and effective catalyst for many MCRs involving indole derivatives, often allowing for reactions under mild conditions.[8]

  • Basic Catalysts: Piperidine or triethylamine are commonly used, particularly in Knoevenagel condensation steps that often initiate the MCR sequence.[9]

  • Phase-Transfer Catalysts: Cetyltrimethylammonium bromide (CTAB) has been shown to enhance yields in certain cases.[3][9]

A logical approach to troubleshooting low yields is outlined in the flowchart below.

G start Start: Low Yield Observed reagent_purity Verify Purity of all Reactants (NMR, LC-MS) start->reagent_purity Step 1 catalyst_check Evaluate Catalyst - Is it the right type? - Is it active? reagent_purity->catalyst_check If purity is confirmed conditions_opt Optimize Reaction Conditions - Temperature - Time - Concentration catalyst_check->conditions_opt If catalyst is appropriate success Yield Improved catalyst_check->success New Catalyst Works solvent_change Screen Different Solvents (e.g., EtOH, H2O, Acetonitrile, Solvent-free) conditions_opt->solvent_change If still low yield conditions_opt->success New Conditions Work solvent_change->success Optimization

Caption: Troubleshooting flowchart for low-yield multicomponent reactions.

Q3: What is the influence of substituents on the reactants?

The electronic nature of the substituents on the aromatic aldehydes and the indole nucleus significantly affects reaction outcomes.

  • On Aldehydes: Aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CN) are generally more electrophilic and react faster, often leading to higher yields in shorter reaction times.[8] Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can decrease the aldehyde's reactivity.[5]

  • On Indoles: Electron-donating groups on the indole ring can enhance its nucleophilicity, which may lead to higher yields in some reaction types.[4] Steric hindrance from bulky substituents on either reactant can also lower the reaction rate and final yield.[4]

The interplay of these factors is crucial for optimizing the reaction.

G cluster_factors Influencing Factors Catalyst Catalyst (Type & Loading) Yield Reaction Yield Catalyst->Yield Solvent Solvent (Polarity, Green) Solvent->Yield Conditions Conditions (Temp, Time, MW) Conditions->Yield Substrates Substrate Electronics (EWG vs EDG) Substrates->Yield

Caption: Key experimental factors influencing reaction yield.

Q4: I'm observing significant side product formation. How can I minimize this?

Side product formation often arises from competing reaction pathways or decomposition. To minimize this:

  • Control Temperature: Excessive heat can cause decomposition of reactants or products. Run the reaction at the lowest effective temperature.

  • Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS). Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.

  • Order of Addition: In some MCRs, the order in which reactants are added can influence the outcome. A pre-formation of an intermediate (like a Knoevenagel adduct) before adding the third component might be beneficial.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation and other side reactions.[7]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported multicomponent reactions using this compound derivatives as precursors.

Table 1: Comparison of Catalysts for Synthesizing Pyridine and Pyran Derivatives

Catalyst Solvent Temperature (°C) Time Yield Range (%) Reference
L-proline Ethanol Reflux 2-3 h 70-88% [7]
InCl₃ - (MW) - - High [5]
Iodine Method A/B - - 43-87% [7]
Ammonium Acetate Acetic Acid 120 3 h 85-92% [10]
CQDs-N(CH₂PO₃H₂)₂ Ethanol Reflux - 65-95% [7][10]

| Thiamine-HCl | Ethanol | Reflux | 2 h | 90-94% |[7][10] |

Table 2: Effect of Solvents and Energy Source on Yield

Solvent / Energy Source Catalyst Product Type Yield Range (%) Key Advantage Reference
Microwave (MW) InCl₃ / None Pyridines High Short reaction times [2][5]
Ethanol (Reflux) Thiamine-HCl Pyridines 90-94% Green solvent, high yield [10]
Acetic Acid Ammonium Acetate Pyridines 85-92% Effective for specific condensations [10]
Water L-proline 3-Substituted Indoles 86-96% Environmentally benign [5][8]

| Solvent-free | Ammonium Acetate | Terpyridines | 60-83% | High atom economy, reduced waste |[10][11] |

Experimental Protocols

General Protocol for a Four-Component Synthesis of a 2-amino-4-aryl-6-(1H-indol-3-yl)pyridine-3,5-dicarbonitrile Derivative[7][10]

This protocol is a representative example and may require optimization for specific substrates.

G start 1. Mix Reactants - Aldehyde (1 mmol) - 3-Cyanoacetyl Indole (1 mmol) - Malononitrile (1 mmol) - Ammonium Acetate (1.5 mmol) catalyst 2. Add Catalyst - Thiamine-HCl (15 mol%) in Ethanol (10 mL) start->catalyst reflux 3. Heat Reaction - Reflux mixture with stirring - Monitor by TLC (e.g., 2-4 h) catalyst->reflux workup 4. Isolate Product - Cool to room temp - Pour into ice water - Filter the precipitate reflux->workup purify 5. Purify - Wash solid with cold water/ethanol - Recrystallize from suitable solvent (e.g., Ethanol/DMF) workup->purify end Characterize Product (NMR, IR, HRMS) purify->end

Caption: General experimental workflow for a four-component reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst and Solvent Addition: Add the catalyst, for example, thiamine hydrochloride (15 mol%), followed by the solvent, such as ethanol (10 mL).[10]

  • Heating and Monitoring: Equip the flask with a condenser and heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice or cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol, DMF, or a mixture thereof).

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

References

minimizing side product formation in the synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize side product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported and efficient method is the direct C3-acylation of indole with cyanoacetic acid in the presence of an anhydride, such as acetic or propanoic anhydride. This method is often preferred due to its high yields (typically ranging from 84% to 98%), short reaction times, and relatively mild conditions.[1][2]

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main potential side products include:

  • 1-cyanoacetyl-1H-indole (N-acylation product): Formed by the acylation of the indole nitrogen instead of the C3 position.

  • Di-acylated indoles: Products where both the N1 and C3 positions are acylated.

  • Indole polymers: Indole can polymerize under strongly acidic conditions.

  • Unreacted starting materials: Incomplete conversion can leave residual indole and cyanoacetic acid.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques can be used for characterization and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify any impurities.

  • Infrared (IR) spectroscopy: To identify characteristic functional groups such as the nitrile (-C≡N) and ketone (C=O) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase the reaction time slightly or ensure the temperature is maintained within the optimal range (60-85°C).[1][2]
Suboptimal ratio of reagents.Use a slight excess of cyanoacetic acid and anhydride relative to indole to drive the reaction to completion.
Degradation of starting materials or product.Avoid excessively high temperatures or prolonged reaction times. Ensure the indole used is of high purity as impurities can interfere with the reaction.
Formation of N-acylated Side Product Reaction conditions favoring N-acylation.While the standard procedure with acetic anhydride favors C3-acylation, the presence of strong bases can promote N-acylation. Ensure the reaction is not performed under basic conditions.
Presence of Polymeric Byproducts Use of strong acids.The reaction of indole with cyanoacetic acid and acetic anhydride is generally not performed under strongly acidic conditions, which are known to cause indole polymerization. Avoid the addition of strong acids to the reaction mixture.
Difficulty in Product Purification Presence of closely related impurities.Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for effective separation. Recrystallization can also be an effective purification method.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a commonly cited method for the cyanoacetylation of indole.[1][2]

Materials:

  • Indole

  • Cyanoacetic acid

  • Acetic anhydride

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine indole (1.0 eq) and cyanoacetic acid (1.1 eq).

  • Add acetic anhydride (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 60-70°C with stirring for 5-10 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with water and then with a saturated sodium bicarbonate solution to remove unreacted cyanoacetic acid and acetic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Dry the purified product under vacuum.

Quantitative Data

The following table summarizes expected yields under different reaction conditions based on literature reports. Specific side product ratios are often not detailed but can be inferred from the principles of indole reactivity.

AnhydrideTemperature (°C)Time (min)Reported Yield (%)Primary Side Product Concern
Acetic Anhydride60-70590-98[1]Low levels of N-acylation, potential for polymerization if overheated.
Acetic AnhydrideReflux30High[1]Increased risk of side product formation at higher temperatures.
Propanoic Anhydride65-75784-95[2]Similar to acetic anhydride, with potentially different solubility characteristics for the product and byproducts.

Visualizations

Reaction Workflow

reaction_workflow Experimental Workflow for Synthesis reagents 1. Mix Indole and Cyanoacetic Acid addition 2. Add Acetic Anhydride reagents->addition reaction 3. Heat at 60-70°C for 5-10 min addition->reaction workup 4. Quench with Ice-Water reaction->workup filtration 5. Filter and Wash Precipitate workup->filtration purification 6. Purify by Recrystallization or Chromatography filtration->purification product 7. Dry Final Product purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Chemical Reaction and Side Products

reaction_pathway Reaction Pathway and Potential Side Products cluster_products Products indole Indole C₈H₇N main_product This compound (Desired Product) indole->main_product C3-acylation (major) side_product_N 1-Cyanoacetyl-1H-indole (N-acylation) indole->side_product_N N-acylation (minor) side_product_poly Indole Polymers indole->side_product_poly Polymerization (under strong acid) reagents Cyanoacetic Acid + Acetic Anhydride reagents->main_product reagents->side_product_N

Caption: The desired C3-acylation pathway and potential side reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-(cyanoacetyl)indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction yield is consistently low or I'm not getting any product. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions
Inactive or Inappropriate Catalyst Catalyst Screening: The choice of catalyst is crucial. For multi-component reactions (MCRs) to synthesize pyridines or pyrans, a range of catalysts can be effective. Consider screening basic catalysts (e.g., ammonium acetate, piperidine), Lewis acids (e.g., InCl₃, FeCl₃), or organocatalysts (e.g., L-proline).[1][2][3] For Knoevenagel condensations, basic catalysts are common, but Lewis acids can also be employed.[4] Catalyst Loading: Optimize the catalyst concentration. A typical starting point is 5-10 mol%.[4] Fresh Catalyst: Ensure your catalyst has not degraded. Use a fresh batch to rule out loss of activity.
Suboptimal Reaction Conditions Temperature Optimization: Systematically vary the reaction temperature. While many reactions with this compound proceed at room temperature or with gentle heating (e.g., 60-80°C), some may require reflux conditions.[1][5] Conversely, high temperatures can sometimes lead to decomposition or side product formation.[6] Solvent Selection: The solvent plays a critical role. Protic polar solvents like ethanol are commonly used.[3] In some cases, solvent-free conditions, potentially with microwave irradiation, can lead to higher yields and shorter reaction times.[3] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times may lead to the formation of byproducts.[6]
Purity of Starting Materials Reagent Quality: Impurities in this compound or other reactants can interfere with the catalytic cycle. Ensure the purity of all starting materials.[7]
Poor Oxidation of Intermediate (for Pyridine Synthesis) Oxidizing Agent: In many pyridine syntheses, a dihydropyridine intermediate is formed which then needs to be oxidized. If this step is inefficient, the yield of the final pyridine product will be low. While air oxidation is sometimes sufficient, other oxidizing agents may be required.[8][9]

Problem 2: Formation of Multiple Products or Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple products is a common issue in multi-component reactions and can be influenced by the catalyst, temperature, and stoichiometry.

Potential Side Reactions & Mitigation Strategies:

Side ReactionMitigation Strategies
Self-Condensation The active methylene group in this compound can potentially undergo self-condensation, especially under strong basic conditions. Use Milder Catalyst: Employ a milder base like ammonium acetate or an organocatalyst.[3]
Michael Addition of Reactant In Knoevenagel condensations, the product can sometimes react with another molecule of the active methylene compound (this compound) via a Michael addition.[4] Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound and this compound.[4]
Formation of Alternative Heterocycles In multi-component reactions, different cyclization pathways can lead to a mixture of heterocyclic products. For example, in the synthesis of pyridines, pyran derivatives can sometimes be formed as byproducts. Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the reaction pathway. A thorough screening of conditions is recommended.[8]
Polymerization Under harsh conditions, such as high temperatures or the presence of strong acids or bases, polymerization of reactants or products can occur, leading to a viscous reaction mixture and low yield of the desired product.[6] Control Temperature: Maintain strict control over the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions involving this compound?

A1: this compound is a versatile building block, frequently used in:

  • Multi-component Reactions (MCRs): It is widely used in one-pot syntheses of various heterocyclic compounds, most notably substituted pyridines and 4H-pyrans. These reactions often involve an aldehyde, an additional active methylene compound (like malononitrile), and a nitrogen source (like ammonium acetate).[3]

  • Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone to form an α,β-unsaturated product.[3][4] These products can be valuable intermediates for further transformations.

Q2: Which catalysts are most effective for synthesizing pyridine derivatives from this compound?

A2: The choice of catalyst can significantly impact the yield and reaction time. While ammonium acetate is commonly used as both a nitrogen source and a catalyst, other catalysts have been shown to be effective. For instance, in a four-component reaction to produce indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids, simply refluxing in ethanol without an additional catalyst can yield good results (80-95%).[10] For other pyridine syntheses, catalysts like Vitamin B1 in combination with a surfactant (CTAB) have been used.[10]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[1][6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: My indole nitrogen seems to be reacting or causing side products. What can I do?

A4: The N-H of the indole ring can sometimes participate in side reactions. If you suspect this is an issue, you can protect the indole nitrogen with a suitable protecting group, such as Boc, tosyl, or SEM.[7] However, this adds extra steps to your synthesis (protection and deprotection). Often, careful optimization of reaction conditions can prevent unwanted side reactions involving the indole nitrogen.

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation with Various Aldehydes

While specific comparative data for this compound is dispersed across literature, the following table, adapted from a study on similar Knoevenagel condensations, illustrates the typical effect of different catalysts on yield and reaction time.

CatalystMediumTimeYield (%)
Without catalystMethylene Dichloride (MDC)12 h5
TriethylamineMDC12 h60
Triethylamine hydrochlorideMDC10 h64
PiperidineMDC8 h72

Data adapted from a study on the synthesis of cyanoacrylates to demonstrate general catalyst efficiency trends.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Multi-Component Reaction for Pyridine Synthesis

This protocol provides a general method for screening different catalysts for the synthesis of a polysubstituted pyridine derivative.

Materials:

  • This compound (1 equivalent)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

  • Another active methylene compound (e.g., malononitrile) (1 equivalent)

  • Ammonium acetate (as nitrogen source and potential catalyst)

  • Catalyst to be screened (e.g., L-proline, InCl₃, etc.) (5-10 mol%)

  • Solvent (e.g., ethanol)

  • TLC plates and appropriate eluent system

Procedure:

  • To a series of reaction vials, add this compound (e.g., 0.5 mmol, 92 mg).

  • To each vial, add the aromatic aldehyde (0.5 mmol), malononitrile (0.5 mmol, 33 mg), and ammonium acetate (e.g., 2.0 mmol, 154 mg).

  • To each vial, add the specific catalyst to be tested (0.025 - 0.05 mmol). Include a control reaction with no additional catalyst.

  • Add the chosen solvent (e.g., 3 mL of ethanol) to each vial.

  • Stir the reaction mixtures at a set temperature (e.g., 80°C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Once a reaction appears complete (or after a set time, e.g., 4 hours), cool the mixture to room temperature.

  • Isolate the product, for example, by pouring the mixture into cold water and collecting the precipitate by filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the product and determine the yield for each catalyst.

  • Characterize the product to confirm its identity and purity (e.g., by NMR, IR, MS).

Visualizations

Below are diagrams illustrating key workflows and relationships in optimizing catalyst selection.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A 1. Combine Reactants (Indole, Aldehyde, etc.) B 2. Add Solvent A->B C 3. Add Catalyst B->C D 4. Set Temperature & Stir C->D E 5. Monitor by TLC D->E F 6. Isolate Product (Filtration/Extraction) E->F G 7. Purify Product (Recrystallization/ Chromatography) F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: General experimental workflow for a catalytic reaction.

troubleshooting_yield Start Low Product Yield Q1 Is the catalyst active? Start->Q1 Sol1 Use fresh catalyst Screen different catalysts Q1->Sol1 No Q2 Are reaction conditions optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Optimize temperature Screen solvents Adjust reaction time Q2->Sol2 No Q3 Are starting materials pure? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Purify starting materials Q3->Sol3 No A3_No No

Caption: Decision tree for troubleshooting low reaction yield.

reaction_pathways cluster_main Desired Pathway cluster_side Side Reactions Reactants This compound + Aldehyde + Malononitrile + NH4OAc Knoevenagel Knoevenagel Adduct Reactants->Knoevenagel Side1 Self-Condensation Reactants->Side1 Michael Michael Addition Knoevenagel->Michael Cyclization Cyclization & Oxidation Michael->Cyclization Side2 Alternative Cyclization (e.g., 4H-Pyran) Michael->Side2 Product Polysubstituted Pyridine Cyclization->Product

Caption: Potential reaction pathways in a multi-component reaction.

References

troubleshooting low conversion rates in 3-(1H-indol-3-yl)-3-oxopropanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction has a low or no yield of the desired this compound. What are the likely causes?

A1: Low conversion rates can stem from several factors:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure you are using the recommended conditions for your chosen method. For instance, the reaction of indole with cyanoacetic acid and propanoic anhydride is rapid (around 7 minutes) at 65-75°C, while the acetic anhydride method requires reflux for about 30 minutes.[1]

  • Poor Quality Starting Materials: Impurities in the indole or cyanoacetic acid can lead to side reactions. Ensure your starting materials are pure and dry.

  • Inefficient Acylating Agent Activation: The activation of cyanoacetic acid is crucial. The use of anhydrides like propanoic or acetic anhydride is common for this purpose. Incomplete activation will result in a poor yield.

  • Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the anhydride and deactivate the acylating agent. Ensure all glassware is oven-dried and reagents are anhydrous.

Q2: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A2: Indoles are susceptible to polymerization or degradation under strong acidic conditions or at elevated temperatures for extended periods. The formation of tar-like substances is indicative of such degradation. To mitigate this:

  • Control the Temperature: Avoid excessive heating. Use the recommended temperature for the specific protocol you are following.

  • Minimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid prolonged exposure to reaction conditions.

  • Use a Milder Catalyst (if applicable): While this reaction is often self-catalyzed by the acidic conditions generated, if you are using an additional Lewis acid, consider a milder one.

Q3: My purified product is not clean, and I suspect the presence of unreacted starting materials or side products. What are common impurities and how can I improve purification?

A3: Common impurities include unreacted indole, cyanoacetic acid, and N-acylated indole as a side product.

  • Unreacted Indole: If the reaction is incomplete, you will have leftover indole. Monitor the reaction by TLC to ensure full consumption of the starting material.

  • Cyanoacetic Acid: This can usually be removed during the aqueous workup. Ensure you are performing a thorough extraction and washing of the organic layer.

  • N-acylated Indole: While C3-acylation is generally preferred, some N-acylation can occur.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purification. If recrystallization is insufficient, silica gel column chromatography can be employed.

Q4: Can I use a different acylating agent instead of cyanoacetic acid and an anhydride?

A4: Yes, other cyanoacetylating agents can be used. For instance, chloroacetylindole can be treated with potassium cyanide to yield this compound.[1] However, this introduces the use of highly toxic reagents and may require different reaction conditions. Friedel-Crafts acylation using cyanoacetyl chloride in the presence of a Lewis acid is another possibility, but care must be taken to avoid indole degradation.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound, based on literature data.

Indole ReactantAcylating SystemSolventTemperature (°C)TimeYield (%)Reference
IndoleCyanoacetic acid / Propanoic anhydride-65-757 min84-95[1]
IndoleCyanoacetic acid / Acetic anhydride-Reflux30 minNot specified[1]
ChloroacetylindolePotassium cyanideNot specified501 hNot specified[1]

Experimental Protocols

Synthesis of this compound using Propanoic Anhydride[1]

This protocol describes a rapid and high-yielding synthesis of the target compound.

Materials:

  • Indole

  • Cyanoacetic acid

  • Propanoic anhydride

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a clean, dry round-bottom flask, add indole (1 equivalent) and cyanoacetic acid (1.1 equivalents).

  • Add propanoic anhydride (2 equivalents) to the flask.

  • Heat the reaction mixture to 65-75°C with stirring for 7 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Mandatory Visualization

Reaction Mechanism

reaction_mechanism cluster_activation Activation of Cyanoacetic Acid cluster_acylation Friedel-Crafts Acylation Cyanoacetic_Acid Cyanoacetic Acid Mixed_Anhydride Mixed Anhydride Intermediate Cyanoacetic_Acid->Mixed_Anhydride Propanoic_Anhydride Propanoic Anhydride Propanoic_Anhydride->Mixed_Anhydride + Sigma_Complex Sigma Complex (Intermediate) Mixed_Anhydride->Sigma_Complex + Indole Indole Indole Indole->Sigma_Complex Product This compound Sigma_Complex->Product - H+

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow start Low Conversion Rate check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_not_ok Adjust Conditions check_conditions->conditions_not_ok No check_reagents Assess Starting Material Purity conditions_ok->check_reagents conditions_not_ok->start reagents_ok Reagents Pure check_reagents->reagents_ok Yes reagents_not_ok Purify/Replace Reagents check_reagents->reagents_not_ok No check_moisture Check for Moisture Contamination reagents_ok->check_moisture reagents_not_ok->start moisture_ok Anhydrous Conditions Confirmed check_moisture->moisture_ok Yes moisture_not_ok Dry Glassware & Reagents check_moisture->moisture_not_ok No side_reactions Investigate Side Reactions (e.g., N-acylation, Polymerization) moisture_ok->side_reactions moisture_not_ok->start end Successful Synthesis side_reactions->end

Caption: A logical workflow for troubleshooting low conversion rates in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 3-(1H-indol-3-yl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and detailed protocols to address the solubility issues commonly encountered with 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives. These compounds, while promising therapeutically, often exhibit poor aqueous solubility, which can hinder biological assays and preclinical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The core structure, consisting of an indole ring and a cyanoacetyl group, is predominantly hydrophobic (lipophilic). This nonpolar nature leads to low solubility in polar solvents like water or aqueous buffers. The estimated partition coefficient (XLogP3) for parent structures is typically above 2.0, indicating a preference for lipid environments over aqueous ones.[3][4][5][6] For a compound to be absorbed effectively, especially via the oral route, it must first dissolve at the site of absorption.[7][8]

Q2: What are the first steps I should take to solubilize my compound for a preliminary in vitro assay?

A2: A pragmatic approach is to start with simple techniques before moving to more complex formulations.[9]

  • Co-solvency: Begin by preparing a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous assay buffer. Be mindful of the final solvent concentration, as high levels can be toxic to cells or interfere with the assay.

  • pH Adjustment: If your derivative has an ionizable group (e.g., an acidic or basic substituent), altering the pH of the buffer can significantly improve solubility.[10][11]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue indicating that the aqueous medium cannot maintain the compound in solution (a supersaturated state).

  • Increase Co-solvent: Try using a higher percentage of the co-solvent in the final solution, if your experimental system can tolerate it.[9]

  • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the aqueous buffer can help maintain solubility by forming micelles.

  • Explore Other Techniques: If precipitation persists, you may need to employ more advanced methods like complexation with cyclodextrins or creating a solid dispersion.[7][12]

Q4: How does pH modification work, and how do I know if it's suitable for my compound?

A4: pH adjustment is effective for compounds that can be ionized. The indole nitrogen is weakly acidic, but unless other strongly acidic or basic functional groups are present, its impact may be minimal.

  • For Weakly Basic Derivatives: Decreasing the pH (more acidic conditions) will protonate the basic group, forming a more soluble salt.[10][11][13]

  • For Weakly Acidic Derivatives: Increasing the pH (more basic conditions) will deprotonate the acidic group, also forming a more soluble salt.[10][11] To determine if this is a viable strategy, you must know or predict the pKa of your derivative.

Q5: What are cyclodextrins and when should I consider using them?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like your indole derivative, forming an "inclusion complex" that is water-soluble.[14][15][16] This is an excellent strategy for preparing aqueous formulations for both in vitro and in vivo studies, especially when organic co-solvents are undesirable.[15][17] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[17]

Q6: What is a solid dispersion and is it difficult to prepare in a research lab setting?

A6: A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[12][18][19] This technique enhances solubility by reducing particle size to the molecular level and improving wettability.[8] While large-scale production requires specialized equipment, simple lab-scale solid dispersions can be prepared using a solvent evaporation method, which is quite feasible for research purposes.[18][19][20]

Troubleshooting and Strategy Selection

Use the following workflow to guide your selection of a suitable solubility enhancement technique.

G cluster_0 cluster_1 cluster_2 cluster_3 start Poor Aqueous Solubility of This compound Derivative pka Determine pKa (Experimental or Predicted) start->pka Initial Assessment cosolvent Screen Co-solvents (DMSO, Ethanol, PEG 400) start->cosolvent Initial Assessment ionizable Is the compound ionizable? pka->ionizable cosolvent_ok Is co-solvent method sufficient & tolerable? cosolvent->cosolvent_ok ionizable->cosolvent_ok No ph_adjust pH Adjustment (Use appropriate buffer) ionizable->ph_adjust Yes complexation Advanced Technique: Cyclodextrin Complexation cosolvent_ok->complexation No dispersion Advanced Technique: Solid Dispersion cosolvent_ok->dispersion No final_form Optimized Formulation cosolvent_ok->final_form Yes ph_adjust->cosolvent_ok Combine if needed complexation->final_form dispersion->final_form

Caption: A workflow for selecting a suitable solubility enhancement technique.

Quantitative Data Summary

While specific data for this compound derivatives is limited in public literature, the following table illustrates the typical fold-increase in solubility that can be achieved for poorly soluble indole-based compounds using various techniques.

TechniqueExample Carrier/VehicleTypical Fold Increase in Aqueous SolubilityKey Advantage
Co-solvency 10% DMSO in PBS10 - 100xSimple and quick for initial screening.[21]
pH Adjustment pH shift of 2 units from pKa10 - 1000xHighly effective for ionizable compounds.[22]
Cyclodextrin Complexation 5% (w/v) HP-β-CD in Water50 - 5000xReduces co-solvent toxicity; suitable for in vivo use.[15][16]
Solid Dispersion 1:5 Drug-to-PVP K30 Ratio20 - 200xEnhances both solubility and dissolution rate.[16][23]

Experimental Protocols

Protocol 1: Basic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound in a given solvent system.

  • Preparation: Add an excess amount of your indole derivative (enough to have visible solid remaining) to a known volume (e.g., 1 mL) of the desired solvent system (e.g., pH 7.4 PBS) in a sealed vial.

  • Equilibration: Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After shaking, allow the vials to stand, letting undissolved solid settle. Carefully collect the supernatant.

  • Clarification: Centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended microparticles.

  • Quantification: Accurately dilute a sample of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple and economical method for lab-scale preparation.[14]

  • Molar Calculation: Calculate the required amounts of your indole derivative and HP-β-CD for a desired molar ratio (commonly 1:1 or 1:2).

  • Paste Formation: Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a homogeneous paste.

  • Kneading: Add the indole derivative to the paste and knead thoroughly for 30-45 minutes. The mixture should remain a consistent paste.

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated.

  • Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle, and pass it through a sieve to ensure uniformity. The resulting powder can be used for dissolution studies or formulation.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method is suitable for heat-sensitive compounds and uses common lab equipment.[18][19]

  • Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) and a common volatile solvent in which both your compound and the carrier are soluble (e.g., methanol or ethanol).

  • Dissolution: Dissolve both the indole derivative and the carrier (e.g., at a 1:5 drug-to-carrier weight ratio) in the chosen solvent in a round-bottom flask.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the flask wall.

  • Drying: Further dry the solid film under a high vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the dried solid dispersion from the flask. Grind it gently to create a fine powder for subsequent experiments.

G start Select Drug and Carrier (e.g., Indole Derivative, PVP K30) dissolve Dissolve both in a common volatile solvent (e.g., Methanol) start->dissolve evaporate Remove solvent via Rotary Evaporation dissolve->evaporate film Thin film of Drug-Carrier mixture forms evaporate->film dry Dry under high vacuum to remove residual solvent evaporate->dry collect Scrape, grind, and sieve the final solid dispersion powder dry->collect

Caption: Experimental workflow for the Solvent Evaporation method.

References

preventing decomposition of 3-(1H-indol-3-yl)-3-oxopropanenitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-(1H-indol-3-yl)-3-oxopropanenitrile during its synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black. Is this normal?

A1: While a slight color change is expected, a rapid darkening to dark brown or black often indicates decomposition of the indole ring, possibly due to oxidation or acid-catalyzed polymerization. It is crucial to minimize exposure to air and strong acids.

Q2: The yield of my synthesis is consistently low. What are the common causes?

A2: Low yields can result from several factors, including incomplete reaction, product decomposition, or inefficient purification. Key areas to investigate are the purity of your starting materials, reaction temperature, and the presence of moisture or oxygen.

Q3: I'm having difficulty purifying the product. What are the likely impurities?

A3: Common impurities include unreacted indole, cyanoacetic acid, and side products from the acylation reaction. Additionally, decomposition of the target molecule can lead to various byproducts. Purification via recrystallization from a suitable solvent like ethanol or isopropanol is often effective.

Q4: How should I store the synthesized this compound?

A4: Due to the potential for instability, the product should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction mixture turns dark brown/black Oxidation of the indole ring.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- Avoid excessive heat.
Acid-catalyzed polymerization of indole.- Use a milder activating agent for cyanoacetic acid if possible.- Control the reaction temperature carefully.
Low product yield Incomplete reaction.- Ensure the cyanoacetic acid is effectively activated (e.g., with acetic anhydride).- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product decomposition during workup or purification.- Use mild workup conditions (avoid strong acids or bases).- Keep the temperature low during solvent removal.- Purify the product promptly after synthesis.
Multiple spots on TLC after reaction Formation of side products.- Control the stoichiometry of the reactants carefully.- Optimize the reaction temperature and time.
Decomposition of the product on the TLC plate.- Use a suitable eluent system and run the TLC quickly.- Consider co-spotting with starting materials to identify them.
Product is an oil or difficult to crystallize Presence of impurities.- Attempt purification by column chromatography on silica gel.- Try different solvents for recrystallization.
Residual solvent.- Dry the product under high vacuum.

Potential Decomposition Pathways

The decomposition of this compound can occur through several pathways, primarily involving the indole ring and the β-ketonitrile functionality.

DecompositionPathways main This compound oxidation Indole Ring Oxidation main->oxidation O2, light hydrolysis Nitrile Hydrolysis main->hydrolysis H2O, acid/base polymerization Acid-Catalyzed Polymerization main->polymerization Strong Acid decarboxylation Decarboxylation (under harsh conditions) main->decarboxylation Heat

Figure 1. Potential decomposition pathways for this compound.

Troubleshooting Workflow

This workflow provides a systematic approach to identifying and resolving issues during the synthesis.

TroubleshootingWorkflow start Synthesis Issue Observed check_color Is the reaction mixture dark? start->check_color check_yield Is the yield low? check_color->check_yield No oxidation_polymerization Potential Oxidation/Polymerization check_color->oxidation_polymerization Yes check_purity Are there multiple spots on TLC? check_yield->check_purity No incomplete_reaction Incomplete Reaction or Decomposition check_yield->incomplete_reaction Yes side_products Side Product Formation check_purity->side_products Yes end Successful Synthesis check_purity->end No solution_inert Use inert atmosphere, control temperature oxidation_polymerization->solution_inert solution_reagents Check reagent purity, optimize conditions incomplete_reaction->solution_reagents solution_purification Optimize chromatography/recrystallization side_products->solution_purification solution_inert->end solution_reagents->end solution_purification->end

Figure 2. A workflow for troubleshooting the synthesis of this compound.

Recommended Experimental Protocol for Stable Synthesis

This protocol incorporates measures to minimize the decomposition of this compound.

Materials:

  • Indole (high purity)

  • Cyanoacetic acid

  • Acetic anhydride

  • Anhydrous solvents (e.g., toluene, ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser with an inert gas inlet.

    • Purge the entire system with inert gas for at least 15-20 minutes.

  • Reagent Preparation:

    • In a separate flask, under an inert atmosphere, carefully add cyanoacetic acid to acetic anhydride with cooling in an ice bath. Stir for 10-15 minutes to allow for the formation of the mixed anhydride.

  • Reaction:

    • Dissolve indole in a minimal amount of anhydrous toluene in the reaction flask.

    • Slowly add the prepared cyanoacetic acid/acetic anhydride mixture to the indole solution at room temperature with vigorous stirring.

    • After the addition is complete, gently heat the reaction mixture to 60-70 °C.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-cold water with stirring.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification:

    • Recrystallize the crude product from ethanol or isopropanol to obtain pure this compound as a crystalline solid.

  • Drying and Storage:

    • Dry the purified product under high vacuum at a temperature not exceeding 40 °C.

    • Store the final product in a tightly sealed container under an inert atmosphere, protected from light and moisture.

scale-up challenges for the synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound at a laboratory scale?

A1: Several methods have been reported for the synthesis of this compound. The most prevalent routes involve the reaction of indole with an activated form of cyanoacetic acid. Key methods include:

  • Using Acetic Anhydride: A common and high-yielding method involves reacting indole with cyanoacetic acid in the presence of acetic anhydride.[1]

  • Using Propanoic Anhydride: Similar to the acetic anhydride method, propanoic anhydride can be used as an activating agent.[1]

  • Using Methanesulfonyl Chloride: Indole can be reacted with potassium cyanoacetate in the presence of methanesulfonyl chloride in acetonitrile.[1]

Q2: I am planning to scale up the synthesis. What are the critical process parameters I should monitor?

A2: When scaling up the synthesis of this compound, careful monitoring of several parameters is crucial to ensure safety, consistency, and product quality. These include:

  • Temperature Control: The reaction is often exothermic. Efficient heat removal is critical to prevent side reactions and potential runaway conditions.

  • Reagent Addition Rate: A controlled addition rate of the activating agent (e.g., acetic anhydride) is essential to manage the reaction exotherm and maintain a consistent temperature profile.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, promoting efficient heat and mass transfer within the reactor.

  • Reaction Time: Monitoring the reaction progress is important to determine the optimal reaction time for maximizing product yield and minimizing impurity formation.

Q3: What are the potential impurities I should look for during the synthesis?

A3: While specific impurities can depend on the chosen synthetic route and reaction conditions, potential side products and unreacted starting materials may include:

  • Unreacted Indole and Cyanoacetic Acid.

  • Di-acylated indole derivatives.

  • Polymers or tars resulting from uncontrolled temperature excursions.

  • Impurities from starting materials that may be carried through the process.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation.
Poor Reagent Quality: Impurities in starting materials (indole, cyanoacetic acid, or activating agent) can interfere with the reaction.Use high-purity reagents. Consider purifying starting materials if necessary.
Suboptimal Stoichiometry: Incorrect molar ratios of reactants.Carefully verify the stoichiometry of all reagents. An excess of the activating agent may be required, but a large excess can lead to side reactions.
Inefficient Mixing: Poor agitation in the reactor leading to localized concentration gradients.Increase the agitation speed. Ensure the reactor is properly baffled for efficient mixing.
Product is a Dark Oil or Tar Instead of a Solid Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization.Implement more efficient cooling of the reactor. Control the addition rate of the activating agent to manage the exotherm. Consider using a solvent with a higher boiling point if appropriate.
Presence of Acidic Impurities: Strong acids can catalyze polymerization.Neutralize any acidic impurities in the starting materials or formed during the reaction before work-up.
Difficulty in Product Isolation/Crystallization Presence of Impurities: Impurities can inhibit crystallization.Purify the crude product using column chromatography before attempting crystallization.
Incorrect Solvent System: The chosen solvent system may not be optimal for crystallization.Screen different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find the best conditions for crystallization.
Product is an Amorphous Solid: Rapid precipitation can lead to an amorphous solid instead of crystalline material.Control the cooling rate during crystallization. Consider seeding the solution with a small crystal of the pure product.
Inconsistent Batch-to-Batch Results Variability in Raw Materials: Different batches of starting materials may have varying purity levels.Qualify vendors and establish specifications for all raw materials.
Lack of Process Control: Inconsistent control over critical process parameters like temperature, addition rates, and mixing.Implement strict process controls and document all parameters for each batch.

Experimental Protocols

Representative Lab-Scale Synthesis using Acetic Anhydride

A mixture of indole (1 equivalent) and cyanoacetic acid (1.1 equivalents) is suspended in acetic anhydride (2-3 volumes). The mixture is heated to 60-70 °C for a short period (e.g., 5-10 minutes).[1] The reaction is then cooled, and the product is typically precipitated by the addition of water or an alcohol. The solid product is collected by filtration, washed, and dried.

Parameter Value Reference
Reactants Indole, Cyanoacetic Acid, Acetic Anhydride[1]
Temperature 60-70 °C[1]
Reaction Time ~5 minutes[1]
Reported Yield 90-98%[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Charge Reactor with: - Indole - Cyanoacetic Acid - Acetic Anhydride heating Heat to 60-70 °C reagents->heating Start Reaction hold Hold for ~5-10 min heating->hold monitoring Monitor by TLC/HPLC hold->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete precipitation Precipitate with Water/Alcohol cooling->precipitation filtration Filter Solid Product precipitation->filtration washing Wash with Water filtration->washing drying Dry Product washing->drying final_product 3-(1H-indol-3-yl)-3- oxopropanenitrile drying->final_product Yields

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product temp Temperature Control Issue? start->temp reagents Reagent Quality Issue? start->reagents mixing Inefficient Mixing? start->mixing optimize_temp Improve Cooling & Control Addition Rate temp->optimize_temp Yes purify_reagents Use High-Purity or Purified Reagents reagents->purify_reagents Yes improve_mixing Increase Agitation Speed mixing->improve_mixing Yes re_run Re-run Experiment optimize_temp->re_run Implement & purify_reagents->re_run Implement & improve_mixing->re_run Implement &

Caption: Troubleshooting decision tree for synthesis scale-up challenges.

References

identifying and characterizing byproducts in 3-(1H-indol-3-yl)-3-oxopropanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Low Yield of the Desired Product in Knoevenagel Condensation

  • Question: I am synthesizing this compound via a Knoevenagel condensation of indole-3-carboxaldehyde and malononitrile, but my yields are consistently low. What are the potential causes and solutions?

  • Answer: Low yields in this Knoevenagel condensation can arise from several factors. A primary reason can be the self-condensation of indole-3-carboxaldehyde or the polymerization of malononitrile under basic conditions. The choice of catalyst and reaction conditions is crucial.

    Potential Solutions:

    • Catalyst Choice: Employ a mild base as a catalyst, such as piperidine or ammonium acetate, to minimize side reactions. Strong bases can lead to unwanted self-condensation.

    • Reaction Temperature: Maintain a moderate reaction temperature. Overheating can promote byproduct formation.

    • Solvent: Use a solvent that facilitates the removal of water, which is a byproduct of the condensation. Toluene or a similar azeotrope-forming solvent with a Dean-Stark trap can be effective.

    • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to product degradation or byproduct formation.

Issue 2: Presence of Unexpected Peaks in the Crude Product's Analytical Data (HPLC/LC-MS)

  • Question: After performing a multicomponent reaction using this compound, my HPLC and LC-MS analyses show several unexpected peaks. How can I identify these byproducts?

  • Answer: The presence of multiple peaks suggests the formation of side products. In multicomponent reactions involving this compound, common byproducts include Michael adducts, incompletely cyclized intermediates, or products from side reactions of other starting materials.

    Identification Strategy:

    • Mass Spectrometry (MS) Analysis: Determine the molecular weights of the impurities from the LC-MS data. This will provide initial clues about their potential structures.

    • Tandem MS (MS/MS): If available, perform MS/MS analysis on the impurity peaks to obtain fragmentation patterns, which can help in elucidating their structures.

    • High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution mass data to determine the elemental composition of the byproducts.

    • Isolation and NMR Spectroscopy: If a significant amount of a particular byproduct is present, consider isolating it using preparative HPLC or column chromatography. Subsequent characterization by ¹H and ¹³C NMR will provide definitive structural information.

Issue 3: Formation of a Difficult-to-Separate Isomer

  • Question: My reaction is producing an isomeric byproduct that is co-eluting with my target compound in HPLC. How can I resolve this?

  • Answer: The formation of E/Z isomers is a common challenge, particularly in reactions that form carbon-carbon double bonds.[1]

    Troubleshooting Steps:

    • Optimize HPLC Method:

      • Column Chemistry: Try a different HPLC column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity.

      • Mobile Phase: Modify the mobile phase composition, including the organic modifier, aqueous component, and pH. Sometimes, small changes in pH can significantly impact the separation of isomers.

      • Temperature: Adjust the column temperature, as this can affect the interaction between the analytes and the stationary phase.

    • Reaction Condition Modification:

      • Solvent: The polarity of the solvent can influence the stereochemical outcome of the reaction. Experiment with different solvents.

      • Catalyst: The catalyst used can also play a role in the stereoselectivity.

    • Isomerization: In some cases, it may be possible to convert the undesired isomer to the desired one post-synthesis through methods like photoisomerization under UV irradiation or by treatment with a base.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: Based on the reactivity of this compound, especially in multicomponent reactions, the following are common byproducts:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of this compound and other reactants.

  • Michael Adducts: The activated double bond in Knoevenagel adducts derived from this compound is susceptible to nucleophilic attack, leading to Michael addition products.[2]

  • Self-Condensation Products: Aldehydes or ketones used in the reaction may undergo self-condensation.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under certain conditions, especially during workup.

Q2: How can I prevent the formation of byproducts?

A2: To minimize byproduct formation:

  • Control Stoichiometry: Use the optimal stoichiometric ratios of reactants.

  • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway and reduce side reactions.

  • Temperature Control: Maintain the recommended reaction temperature.

  • Inert Atmosphere: For sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other side reactions.

Q3: What analytical techniques are best for characterizing byproducts?

A3: A combination of chromatographic and spectroscopic techniques is generally required for unambiguous characterization:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For separation and determination of molecular weights of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): For detailed structural elucidation of isolated byproducts.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the byproducts.

Data Presentation

Table 1: Potential Byproducts in Reactions Involving this compound

Potential ByproductLikely Formation ContextSuggested Analytical CharacterizationMitigation Strategy
Unreacted Indole-3-carboxaldehyde Knoevenagel CondensationHPLC, LC-MSOptimize reaction time and temperature.
Malononitrile Dimer/Polymer Knoevenagel CondensationMSUse a mild base and control temperature.
Michael Adduct Multicomponent ReactionsLC-MS (observe M+nucleophile), NMRControl stoichiometry and reaction time.
Hydrolyzed Nitrile (Amide/Carboxylic Acid) During reaction or workupLC-MS (observe M+H₂O or M+NH₃), IR (C=O stretch)Use anhydrous solvents and neutral workup conditions.
E/Z Isomers Reactions forming C=C bondsHPLC (method development for separation), NMR (NOE)Optimize reaction conditions for stereoselectivity.

Experimental Protocols

Protocol 1: HPLC Method for Analysis of this compound and Potential Byproducts

This protocol provides a general starting point for the analysis of reaction mixtures. Optimization may be required based on the specific byproducts formed.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition or a suitable solvent like acetonitrile. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Isolation of Byproducts by Preparative HPLC

  • Instrumentation:

    • Preparative HPLC system with a fraction collector.

    • A corresponding preparative C18 column.

  • Method Development:

    • Develop an analytical HPLC method that shows good separation between the desired product and the byproduct of interest.

    • Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the fractions corresponding to the byproduct peak.

  • Post-Isolation Processing:

    • Combine the collected fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize or extract the aqueous residue to obtain the isolated byproduct.

    • Confirm the purity of the isolated fraction by analytical HPLC.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_analysis Analysis Stage cluster_troubleshooting Troubleshooting Logic reaction This compound Reaction workup Reaction Workup reaction->workup crude_analysis Crude Product Analysis (TLC, HPLC, LC-MS) workup->crude_analysis decision Byproducts Present? crude_analysis->decision identify Identify Byproducts (MS, HRMS) decision->identify Yes end Pure Product decision->end No isolate Isolate Byproducts (Prep HPLC) identify->isolate characterize Characterize (NMR, IR) isolate->characterize optimize Optimize Reaction Conditions characterize->optimize optimize->reaction

Caption: Troubleshooting workflow for byproduct identification.

reaction_pathway cluster_reactants Reactants cluster_main_reaction Desired Reaction cluster_side_reactions Potential Side Reactions indole Indole-3-carboxaldehyde knoevenagel Knoevenagel Condensation indole->knoevenagel self_condensation Self-Condensation indole->self_condensation malononitrile Malononitrile malononitrile->knoevenagel product This compound knoevenagel->product hydrolysis Nitrile Hydrolysis product->hydrolysis michael_addition Michael Addition product->michael_addition

Caption: Knoevenagel condensation and potential side reactions.

References

Validation & Comparative

Structure-Activity Relationship of Pyridine Derivatives from 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyridine derivatives synthesized from 3-(1H-indol-3-yl)-3-oxopropanenitrile reveals a promising scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies have demonstrated that strategic modifications to the pyridine and indole rings can significantly influence their biological activities, particularly their potential as anticancer and anti-inflammatory agents.

This guide provides a comparative analysis of the structure-activity relationships of these pyridine derivatives, supported by experimental data from published research. Detailed methodologies for the key biological assays are also presented to aid researchers in the evaluation of these compounds.

Synthetic Pathway

The general synthesis of 2-substituted-4-aryl-6-(1H-indol-3-yl)pyridine-3,5-dicarbonitrile derivatives commences with a multi-component reaction involving this compound (also known as 3-cyanoacetylindole), an aromatic aldehyde, and a suitable nitrogen source, typically ammonium acetate. This reaction proceeds through a series of condensations and cyclization to form the core pyridine ring. Further modifications, such as substitution at the 2-position of the pyridine ring, can be achieved through subsequent reactions.

G start This compound intermediate 2-Oxo-1,2-dihydropyridine -3,5-dicarbonitrile start->intermediate aldehyde Aromatic Aldehyde aldehyde->intermediate ammonium_acetate Ammonium Acetate ammonium_acetate->intermediate chlorination Chlorination (e.g., POCl3) intermediate->chlorination chloro_derivative 2-Chloro-pyridine -3,5-dicarbonitrile chlorination->chloro_derivative nucleophilic_substitution Nucleophilic Substitution (e.g., Ethylenediamine) chloro_derivative->nucleophilic_substitution final_product 2-Amino-substituted Pyridine -3,5-dicarbonitrile nucleophilic_substitution->final_product SAR_Anticancer cluster_pyridine Pyridine Ring Modifications cluster_aryl 4-Aryl Ring Modifications P2 Position 2 P2_sub Substitution with Ethylenediamine P2_activity Increased Activity P2_sub->P2_activity Leads to Aryl_pos Position 4 EDG Electron-Donating Groups (e.g., -OCH3) Aryl_activity_EDG Enhanced Activity EDG->Aryl_activity_EDG Results in Halogen Halogens (e.g., -Cl, -F) Aryl_activity_Halogen Maintains/Enhances Activity Halogen->Aryl_activity_Halogen Results in Core Indolylpyridine Scaffold Core->P2 Core->Aryl_pos MTT_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Validating the Michael Addition Mechanism: A Comparative Guide for 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Michael addition mechanism, with a specific focus on the role of 3-(1H-indol-3-yl)-3-oxopropanenitrile as a Michael acceptor. Through a comparative lens, this document examines the performance of various Michael acceptors in reactions with indole-based nucleophiles, supported by experimental data and detailed protocols for mechanistic validation.

The Michael Addition: A Cornerstone of Carbon-Carbon Bond Formation

The Michael addition, a conjugate addition reaction, is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, referred to as a Michael acceptor.[1][2] The inherent reactivity of the indole nucleus, particularly at the C3 position, makes it an excellent Michael donor in these reactions.

This compound as a Michael Acceptor

This compound is a versatile building block in the synthesis of complex heterocyclic compounds. While it can act as a precursor to Michael acceptors, its primary role in the context of this guide is as a Michael donor precursor, where the active methylene group can be deprotonated to form a nucleophile. However, to validate the broader mechanism, we will explore its reactivity in the context of other indole-based Michael additions.

The Generalized Michael Addition Mechanism

The Michael addition reaction typically proceeds through a three-step mechanism:

  • Deprotonation: A base abstracts a proton from the Michael donor, creating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the β-carbon of the α,β-unsaturated Michael acceptor, forming a new carbon-carbon bond and generating an enolate intermediate.

  • Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used in the first step or the solvent) to yield the final Michael adduct.

Michael_Addition_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor Michael Donor (e.g., Indole) Carbanion Carbanion (Nucleophile) Donor->Carbanion + Base Base Base Intermediate Enolate Intermediate Carbanion->Intermediate + Michael Acceptor Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Product Michael Adduct Intermediate->Product + H+ Proton_Source Proton Source (H+)

Caption: Generalized mechanism of the Michael addition reaction.

Comparative Performance of Michael Acceptors with Indole Nucleophiles

The reactivity of a Michael acceptor is significantly influenced by the nature of its electron-withdrawing group (EWG). A stronger EWG increases the electrophilicity of the β-carbon, generally leading to a faster reaction rate. The following table provides a qualitative comparison of the reactivity of different classes of Michael acceptors.

Michael Acceptor ClassElectron-Withdrawing Group (EWG)General Reactivity with Indoles
α,β-Unsaturated Aldehydes-CHOHigh
Nitroalkenes-NO₂High
α,β-Unsaturated Ketones-C(O)RModerate to High
α,β-Unsaturated Esters-C(O)ORModerate
α,β-Unsaturated Nitriles-CNModerate
α,β-Unsaturated Amides-C(O)NR₂Low

Note: Reactivity can also be influenced by steric hindrance around the β-carbon and the specific reaction conditions.

The following table summarizes yields from various studies on the Michael addition of indoles to different acceptors. It is important to note that direct comparison is challenging due to variations in reaction conditions.

Indole DerivativeMichael AcceptorCatalystSolventTime (h)Yield (%)
Indoleα,α′-bis(phenylmethylene)cyclopentanoneI₂Dichloromethane460
IndoleChalcone[PyN(CH₂)₄SO₃H][p-CH₃PhSO₃]Acetonitrile497[3]
IndoleMethyl vinyl ketoneI₂--96[1]
Indoleβ-NitrostyreneFeist's AcidEthanol4897[4]
2-Methylindoleα,α′-bis(phenylmethylene)cyclopentanoneI₂Dichloromethane485[2]

Experimental Protocols for Mechanistic Validation

Validating the Michael addition mechanism involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.

Kinetic Analysis using UV-Vis Spectroscopy

This protocol outlines a general method for determining the rate constants of a Michael addition reaction.

Kinetic_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare stock solutions of Indole, Michael Acceptor, and Catalyst B Equilibrate solutions to the desired temperature in a spectrophotometer A->B C Initiate the reaction by adding the final component B->C D Monitor the change in absorbance at a specific wavelength over time C->D E Analyze the kinetic data to determine the rate constant D->E

Caption: General workflow for kinetic analysis of a Michael addition.

Detailed Protocol:

  • Preparation of Solutions: Prepare stock solutions of the indole nucleophile, the Michael acceptor, and the catalyst (if any) in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Wavelength Selection: Determine the optimal wavelength for monitoring the reaction by scanning the UV-Vis spectra of the reactants and the product. Typically, the disappearance of the Michael acceptor's absorbance is monitored.

  • Kinetic Run: In a thermostated cuvette, mix the solutions of the indole and catalyst. The reaction is initiated by adding the Michael acceptor solution.

  • Data Acquisition: Record the absorbance at the selected wavelength at regular time intervals.

  • Data Analysis: The rate constant can be determined by plotting the natural logarithm of the absorbance versus time (for a pseudo-first-order reaction) or by using more complex integrated rate laws.

Spectroscopic Identification of Intermediates

Techniques like in-situ NMR or IR spectroscopy can be employed to detect and characterize the transient enolate intermediate formed during the reaction. This provides direct evidence for the proposed mechanism.

Computational Modeling

Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate activation energies, and visualize the transition state structures.[5] This provides theoretical support for the experimentally observed reactivity and mechanism.

Conclusion

The Michael addition is a powerful and versatile reaction for C-C bond formation with indole nucleophiles. The reactivity of the Michael acceptor is a critical factor influencing the reaction's success, with electron-withdrawing groups playing a key role. While specific quantitative data for the direct comparison of this compound as a Michael acceptor is limited, its structural features suggest it would be a moderately reactive substrate. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to further validate and explore the mechanism of Michael additions with this and other indole derivatives, contributing to the rational design of novel synthetic methodologies and bioactive molecules.

References

A Comparative Guide to Activated Nitriles in Heterocyclic Synthesis: Spotlight on 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds vital for drug discovery and materials science, activated nitriles stand out as versatile and powerful building blocks. Their utility stems from the electron-withdrawing nature of the nitrile group, which activates adjacent methylene protons, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative analysis of 3-(1H-indol-3-yl)-3-oxopropanenitrile against other commonly employed activated nitriles, such as malononitrile and ethyl cyanoacetate, with a focus on their application in the synthesis of medicinally relevant heterocyclic systems.

The Unique Position of this compound

This compound, also known as 3-cyanoacetyl-indole, is a unique activated nitrile that incorporates a privileged indole moiety. The indole ring is a common feature in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. By using this compound as a synthetic precursor, an indole group can be directly incorporated into the target molecule, offering a streamlined approach to novel drug candidates.

Comparative Synthesis of Pyrido[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with significant therapeutic potential, serves as an excellent platform for comparing the reactivity of different activated nitriles. Below is a summary of experimental data for the synthesis of analogous pyrido[2,3-d]pyrimidine derivatives using this compound and malononitrile.

Table 1: Comparison of Activated Nitriles in the Synthesis of Pyrido[2,3-d]pyrimidines

Activated NitrileAldehydeAmine SourceCatalyst/ConditionsReaction TimeYield (%)Reference
This compoundAromatic Aldehydes6-Amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dioneFe3O4@FAp@Ni, Ethanol, RefluxNot SpecifiedGood to Excellent[1]
This compoundAromatic Aldehydes6-Amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dioneInCl3, Ethanol, RefluxNot SpecifiedGood[1]
MalononitrileAromatic Aldehydes6-AminouracilNano-catalyst, Ethanol/Water, Gentle HeatingNot Specified87-95[1]
Malononitrileα,β-Unsaturated EsterGuanidineNaOMe/MeOHNot Specified>60[2]

Experimental Protocol: Synthesis of 7-(1H-indol-3-yl)-5-aryl-1,3-dimethyl-1,5-dihydropyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione [1]

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and 6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione (1 mmol) in ethanol (10 mL) was treated with a catalytic amount of Fe3O4@FAp@Ni. The reaction mixture was stirred and refluxed for the appropriate time until completion (monitored by TLC). After cooling to room temperature, the solid product was collected by filtration, washed with ethanol, and purified by recrystallization to afford the desired pyrido[2,3-d]pyrimidine derivative.

Reaction Workflow for Pyrido[2,3-d]pyrimidine Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Activated Nitrile Activated Nitrile Multicomponent Reaction Multicomponent Reaction Activated Nitrile->Multicomponent Reaction Aldehyde Aldehyde Aldehyde->Multicomponent Reaction Aminopyrimidine Aminopyrimidine Aminopyrimidine->Multicomponent Reaction Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Multicomponent Reaction->Pyrido[2,3-d]pyrimidine

Caption: General workflow for the multicomponent synthesis of pyrido[2,3-d]pyrimidines.

Comparative Synthesis of Pyrazolo[3,4-b]pyridines

Another important class of N-heterocycles are the pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological activities. The synthesis of these compounds often involves the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. Activated nitriles serve as excellent precursors for the in situ generation of the required three-carbon synthons.

Table 2: Comparison of Activated Nitriles in the Synthesis of Pyrazolo[3,4-b]pyridines

Activated NitrileOther ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
This compoundAldehydes, 5-AminopyrazoleMicrowave IrradiationShortHigh[3]
Malononitrile1,3-Dicarbonyl Compounds, HydrazineGlacial AcOHNot SpecifiedVaries[4]
Ethyl CyanoacetateDiethyl 2-(ethoxymethylene)malonate, 3-AminopyrazoleNot SpecifiedNot SpecifiedVaries[4]

Experimental Protocol: Synthesis of 3-Amino-6-(1H-indol-3-yl)-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile [3]

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and 5-aminopyrazole (1 mmol) in a suitable solvent is subjected to microwave irradiation at a specified temperature and power for a short duration. After completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure pyrazolo[3,4-b]pyridine derivative.

Logical Relationship in Pyrazolo[3,4-b]pyridine Synthesis

G Start Start Activated_Nitrile Activated Nitrile (e.g., 3-Indolyl-3-oxopropanenitrile) Start->Activated_Nitrile Aldehyde Aldehyde Start->Aldehyde Aminopyrazole 5-Aminopyrazole Start->Aminopyrazole Knoevenagel Knoevenagel Condensation Activated_Nitrile->Knoevenagel Aldehyde->Knoevenagel Michael_Addition Michael Addition Aminopyrazole->Michael_Addition Knoevenagel->Michael_Addition Intermediate Cyclization Intramolecular Cyclization & Aromatization Michael_Addition->Cyclization Intermediate Product Pyrazolo[3,4-b]pyridine Cyclization->Product

Caption: Key reaction steps in the synthesis of pyrazolo[3,4-b]pyridines.

Conclusion: Advantages and Considerations

The presented data highlights that this compound is a highly effective activated nitrile for the synthesis of complex heterocyclic systems. Its primary advantage lies in the direct incorporation of the biologically significant indole moiety, which can significantly shorten synthetic routes to potential drug candidates.

In terms of reactivity, it performs comparably to other activated nitriles like malononitrile, often providing good to excellent yields in multicomponent reactions. The choice between this compound and other activated nitriles will ultimately depend on the specific synthetic target. When the final product requires an indole substituent at the position of the activated nitrile, this compound is the superior choice due to synthetic efficiency. For targets where this specific substitution is not required, the more economical malononitrile or ethyl cyanoacetate may be preferred.

Researchers and drug development professionals should consider the strategic advantage of incorporating the indole nucleus early in the synthetic sequence when designing new heterocyclic libraries. This compound provides a powerful tool to achieve this goal, enabling the rapid generation of diverse and biologically relevant molecules.

References

comparative study of different catalysts for the synthesis of heterocycles from 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds, core scaffolds in a vast number of pharmaceuticals and biologically active molecules, is a cornerstone of medicinal chemistry.[1][2] The precursor, 3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-cyanoacetyl indole, serves as a versatile building block for constructing complex molecular architectures, particularly indole-substituted pyridine derivatives.[3] This guide provides a comparative overview of different catalytic strategies employed for the synthesis of these valuable heterocycles, with a focus on catalyst efficiency, reaction conditions, and product yields. The information is supported by experimental data and protocols to aid in laboratory applications.

I. Overview of Synthetic Strategies

The primary route to synthesizing pyridine-based heterocycles from this compound involves one-pot, multi-component reactions (MCRs). These reactions are highly efficient, combining multiple reactants in a single step to form complex products, thereby reducing waste and saving time.[3][4] The choice of catalyst and energy source (conventional heating vs. microwave irradiation) significantly influences the reaction's speed, efficiency, and environmental footprint.[3][5]

The general scheme involves the condensation of this compound with aldehydes, ketones, and a nitrogen source, most commonly ammonium acetate, which also often serves as a catalyst.[3]

II. Comparative Data on Catalytic Performance

The following table summarizes the performance of various catalytic systems in the synthesis of different indole-substituted pyridine heterocycles.

Catalyst/ConditionReactantsHeterocyclic ProductSolventTimeYield (%)Reference
Ammonium Acetate Aromatic Aldehyde, Heterocyclic Ketone4-Aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitrile--High[3]
Ammonium Acetate Aromatic Aldehyde, Aromatic Ketone3-Cyano-2-(1H-indol-3-yl)pyridine derivatives-ShortHigh[3]
Microwave Irradiation Aromatic Aldehyde, 5-Aminopyrazole(3'-Indolyl)pyrazolo[3,4-b]pyridine-ShortHigh[3]
Microwave Irradiation Aromatic Aldehyde, Naphthylamine(3'-Indolyl)benzo[h]quinoline-ShortHigh[3]
L-proline Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine2-(1H)-Pyridinone---[6]
Catalyst-free (MW) Isatin, Indole3-Indolyl-3-hydroxy oxindolesNone5 min31-64%[7]

Note: Specific reaction times and yields can vary significantly based on the specific substrates used. "High" yield generally refers to ranges reported in the literature, often exceeding 80-90%.

III. Experimental Protocols

Below are representative methodologies for the synthesis of indole-substituted pyridines using different catalytic approaches.

Protocol 1: Ammonium Acetate Catalyzed Synthesis of Polysubstituted Pyridines (Conventional Heating)

This protocol is a generalized procedure for a one-pot, four-component synthesis.

  • In a round-bottom flask, combine this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), a ketone (e.g., a heterocyclic or aromatic ketone, 1 mmol), and ammonium acetate (4-6 mmol).

  • Add a suitable solvent, such as ethanol or acetic acid (15-20 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 2 to 8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product often precipitates from the solution. Collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry it under a vacuum.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Protocol 2: Microwave-Assisted Synthesis of Fused Indolyl-Pyridines

This method significantly reduces reaction times.[3]

  • In a specialized microwave reaction vessel, place this compound (1 mmol), an aldehyde (1 mmol), and an amino-heterocycle such as 5-aminopyrazole (1 mmol).

  • Add a catalytic amount of a base like piperidine or use ammonium acetate as the nitrogen source. For solvent-free conditions, the reagents can be mixed without a solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) and power (e.g., 200-300 W) for a short duration, typically ranging from 5 to 15 minutes.

  • After irradiation, allow the vessel to cool to room temperature.

  • Add ethanol to the vessel and collect the resulting solid precipitate by filtration.

  • Wash the product with cold ethanol and dry to obtain the final compound.

IV. Visualized Workflows and Relationships

Diagram 1: General Workflow for Multi-Component Synthesis

G cluster_reactants Inputs cluster_conditions Reaction Conditions r1 3-(1H-indol-3-yl)- 3-oxopropanenitrile process One-Pot Multi-Component Reaction r1->process r2 Aldehyde / Ketone r2->process r3 Nitrogen Source (e.g., NH4OAc) r3->process catalyst Catalyst catalyst->process energy Energy Source (Heat / Microwave) energy->process solvent Solvent solvent->process workup Workup & Purification (Filtration, Recrystallization) process->workup product Indole-Substituted Heterocycle workup->product

Caption: Workflow for one-pot synthesis of indole-substituted heterocycles.

Diagram 2: Comparison of Catalytic Approaches

G cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation start Synthesis Goal: Indole-Substituted Pyridine conv_cat Catalyst Mediated (e.g., NH4OAc) start->conv_cat mw_cat Catalyzed start->mw_cat mw_free Catalyst-Free start->mw_free conv_time Longer Reaction Time (Hours) conv_cat->conv_time mw_time Rapid Synthesis (Minutes) mw_cat->mw_time mw_free->mw_time

Caption: Logical comparison of heating methods for heterocycle synthesis.

V. Conclusion

The synthesis of pyridine heterocycles from this compound is effectively achieved through multi-component reactions. While traditional catalysts like ammonium acetate under conventional heating provide reliable routes, the adoption of microwave-assisted synthesis offers significant advantages in terms of drastically reduced reaction times and often improved yields.[3] The choice between a catalyzed or catalyst-free microwave approach depends on the specific substrates and desired product. For drug development professionals, these rapid and efficient green chemistry methodologies are invaluable for building libraries of novel indole-based compounds for biological screening.

References

validating the binding affinity of 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives to target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of 3-(1H-indol-3-yl)-3-oxopropanenitrile and related indole structures are of particular interest due to their diverse biological activities, including the inhibition of key enzymes implicated in various diseases. This guide provides a comparative analysis of the binding affinity of several classes of indole derivatives to their target enzymes, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of Indole Derivatives

The inhibitory potency of novel compounds is a critical parameter in drug discovery. The following tables summarize the binding affinities (IC50 and Kᵢ values) of various indole derivatives against their respective target enzymes. It is important to note that while the core interest lies in this compound derivatives, publicly available, direct comparative data for a series of these specific compounds is limited. Therefore, this guide presents data on structurally related indole derivatives to provide valuable insights into their potential as enzyme inhibitors.

Table 1: Inhibitory Activity of Bis(indol-3-yl)methane Derivatives against α-Glucosidase and α-Amylase

Compound IDSubstitution on Indole Ringα-Glucosidase IC₅₀ (µM)[1]α-Amylase IC₅₀ (µM)[1]
5a Unsubstituted55.53 ± 0.40493.59 ± 10.34
5e 6-Chloro9.00 ± 0.9740.03 ± 2.14
5g 5-Bromo7.54 ± 1.1032.18 ± 1.66
5h 2-Phenyl9.57 ± 0.6231.47 ± 1.42
5l 6-MethylNot Reported36.35 ± 1.37
5s 1-Methyl-5-bromo30.48 ± 1.2730.91 ± 0.86
Acarbose (Standard) -261.45 ± 2.1780.33 ± 2.95

Table 2: Inhibitory Activity of Indole-Glycyrrhetinic Acid Derivatives against Protein Tyrosine Phosphatase 1B (PTP1B)

Compound IDHeterocycle Fused to GAPTP1B IC₅₀ (µM)[2]PTP1B Kᵢ (µM)[2]Inhibition Type[2]
4f Indole2.53.9Non-competitive
5f N-phenylpyrazole3.14.6Non-competitive
Ursolic Acid (Control) -5.68.9Non-competitive
Suramin (Control) -4.17.1Competitive
Claramine (Control) -13.715.4Non-competitive

Table 3: Inhibitory Activity of Indole Derivatives against Stimulator of Interferon Genes (STING)

Compound IDCell LineSTING IC₅₀ (µM)[3]
4dc RAW-Lucia™ ISG0.14
4dc THP1-Dual™0.39
H151 (Reference) RAW-Lucia™ ISG>1
H151 (Reference) THP1-Dual™>1

Experimental Protocols

Accurate and reproducible experimental design is paramount for validating the binding affinity of chemical compounds. Below is a generalized protocol for a biochemical enzyme inhibition assay, which can be adapted for specific enzymes and indole derivatives.

General Biochemical Enzyme Inhibition Assay Protocol

1. Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test indole derivatives

  • Reference inhibitor compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

2. Preparation of Solutions:

  • Dissolve the purified enzyme in the assay buffer to a predetermined concentration.

  • Prepare a stock solution of the substrate in the assay buffer.

  • Dissolve the test indole derivatives and reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Perform serial dilutions of the test compounds and reference inhibitor to obtain a range of concentrations for testing.

3. Assay Procedure:

  • Add a fixed volume of the enzyme solution to each well of the 96-well microplate.

  • Add a small volume of the diluted test compounds or reference inhibitor to the respective wells. Include control wells with solvent only (no inhibitor).

  • Pre-incubate the enzyme with the inhibitors for a specific duration (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals using a microplate reader. The kinetic or endpoint reading will depend on the nature of the assay.

4. Data Analysis:

  • Calculate the initial reaction rates from the kinetic data.

  • Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the half-maximal inhibitory concentration (IC₅₀) value.

  • For determination of the inhibition constant (Kᵢ), experiments are typically performed at various substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) using methods like the Lineweaver-Burk plot.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations, created using the DOT language, depict a generic experimental workflow for validating binding affinity and a simplified kinase signaling pathway, a common target for indole derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction prep_inhibitor Prepare Indole Derivative Dilutions add_inhibitor Add Indole Derivatives prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->start_reaction measure Measure Signal start_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for determining the IC50 of indole derivatives.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Indole Derivative Inhibitor Inhibitor->RAF Inhibits

Caption: Simplified kinase signaling pathway showing a point of inhibition.

References

head-to-head comparison of synthetic routes to pyrazoles using 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives from readily available starting materials is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of synthetic routes to pyrazoles using 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in heterocyclic chemistry.

This report focuses on the comparative performance of different synthetic strategies, offering a clear overview of reaction conditions, yields, and methodologies. The primary route explored is the cyclocondensation reaction with hydrazine hydrate, with variations in reaction conditions leading to different outcomes. Additionally, a multi-component, microwave-assisted approach for the synthesis of more complex pyrazole-fused heterocycles is presented as a modern alternative.

Executive Summary of Synthetic Approaches

The synthesis of pyrazoles from this compound predominantly relies on its reaction with hydrazine derivatives. This comparison highlights two main approaches: a conventional thermal method and a microwave-assisted multi-component reaction.

  • Conventional Synthesis via Cyclocondensation: This widely-used method involves the direct reaction of this compound with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions. This approach is straightforward and often results in high yields of the desired 5-(1H-indol-3-yl)-1H-pyrazol-4-amine.

  • Microwave-Assisted Four-Component Synthesis: This modern technique allows for the rapid, one-pot synthesis of more complex pyrano[2,3-c]pyrazole derivatives. By combining an indole aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate under microwave irradiation, this method significantly reduces reaction times and can provide good to excellent yields.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency.

ParameterConventional CyclocondensationMicrowave-Assisted Four-Component Synthesis
Product 5-(1H-indol-3-yl)-1H-pyrazol-4-amine6-amino-4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Starting Material This compound3-(1H-indol-3-yl)carbaldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate
Reaction Time Not explicitly stated, typically several hours5 - 6 minutes
Temperature Refluxing Ethanol (approx. 78 °C)Not explicitly stated, microwave irradiation at 280 W
Yield Quantitative[1]73 - 84%[2]
Catalyst/Reagents Hydrazine hydrate, EthanolHydrazine hydrate, NaOH, Ethanol

Synthetic Pathways Overview

The following diagram illustrates the two primary synthetic pathways discussed in this guide, starting from the common indole precursor.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A This compound B Hydrazine Hydrate Ethanol, Reflux A->B Reactant C 5-(1H-indol-3-yl)-1H-pyrazol-4-amine B->C Product D 3-(1H-indol-3-yl)carbaldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine Hydrate E Microwave (280W) NaOH, Ethanol, 5-6 min D->E Reactants F Pyrano[2,3-c]pyrazole derivative E->F Product

Synthetic routes to indolyl-pyrazoles.

Experimental Protocols

Route 1: Conventional Synthesis of 5-(1H-indol-3-yl)-1H-pyrazol-4-amine

This protocol describes the direct cyclocondensation of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Dry Ethanol

Procedure:

  • A solution of this compound (1 equivalent) in dry ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the mixture is cooled to room temperature, which may induce precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to yield 3-(1H-indol-3-yl)-1H-pyrazol-5-amine[1]. One study reported a quantitative yield for this reaction[1].

Route 2: Microwave-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol details a rapid, one-pot synthesis of a complex pyrazole derivative using microwave irradiation.

Materials:

  • 2-Phenyl-1H-indole-3-carbaldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a suitable microwave reaction vessel, combine 2-phenyl-1H-indole-3-carbaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.1 mmol), and NaOH (5 mol %) in ethanol (10 mL)[2].

  • The mixture is thoroughly mixed and then subjected to microwave irradiation for 5-6 minutes at 280 W output power[2].

  • After irradiation, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration and washed with a mixture of chloroform and methanol to afford the pure pyrano[2,3-c]pyrazole derivative with reported yields between 73-84%[2].

Objective Comparison of the Synthetic Routes

Conventional Cyclocondensation:

  • Advantages: This method is experimentally simple, utilizes common laboratory equipment, and can produce high to quantitative yields of the target pyrazole. The starting material is directly converted to the pyrazole core, making it an atom-economical process.

  • Disadvantages: The reaction time is a significant drawback, often requiring several hours of reflux. This can be energy-intensive and may not be suitable for high-throughput synthesis applications.

Microwave-Assisted Four-Component Synthesis:

  • Advantages: The most significant advantage is the drastic reduction in reaction time, from hours to minutes[2]. This method allows for the rapid construction of complex molecular architectures in a single step, which is highly desirable in drug discovery for the generation of diverse compound libraries. The yields are consistently high.

  • Disadvantages: This route leads to a more complex, fused pyrazole system rather than a simple substituted pyrazole. It also requires specialized microwave synthesis equipment. The starting materials are different from the conventional method, which may impact the overall synthetic strategy.

Conclusion

The choice of synthetic route for the preparation of pyrazoles from this compound and related precursors depends heavily on the desired final product and the available resources. For the straightforward synthesis of simple indolyl-pyrazoles, the conventional cyclocondensation with hydrazine hydrate offers a reliable and high-yielding, albeit slower, method. For the rapid generation of more complex, drug-like scaffolds, the microwave-assisted multi-component reaction is a powerful and efficient alternative. Researchers should consider the trade-offs between reaction time, molecular complexity, and equipment availability when selecting the most appropriate synthetic strategy for their specific research goals.

References

A Comparative Guide to the Drug-Likeness of Novel Compounds Derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the indole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, in particular, have garnered significant interest due to their synthetic versatility and potential for diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] However, promising biological activity alone is insufficient for a compound to become a viable drug candidate. It must also possess favorable pharmacokinetic and safety profiles, collectively known as "drug-likeness." This guide provides a comparative evaluation of the drug-likeness of hypothetical derivatives of this compound, supported by established experimental and in silico methodologies.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is a complex interplay of its physicochemical properties, which influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET). A preliminary assessment of these properties can be achieved through computational models and adherence to established guidelines like Lipinski's Rule of Five.[5][6][7][8] The following table summarizes the in silico predicted drug-likeness parameters for a series of hypothetical derivatives of this compound.

CompoundMolecular Weight (Da)LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's ViolationsPredicted GI AbsorptionPredicted BBB Permeability
Parent Scaffold 198.21.85120HighYes
Derivative A 320.43.2240HighYes
Derivative B 450.54.8360HighNo
Derivative C 510.65.5482LowNo
Alternative Scaffold X 380.32.5150HighYes

Experimental Protocols

The evaluation of drug-likeness integrates both computational and experimental approaches to build a comprehensive profile of a compound's potential as a therapeutic agent.

In Silico ADMET Prediction
  • Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.

  • Methodology:

    • The 2D structures of the parent compound and its derivatives are generated using chemical drawing software.

    • These structures are then imported into ADMET prediction software such as SwissADME or PreADMET.[9]

    • The software calculates various physicochemical and pharmacokinetic parameters, including molecular weight, LogP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability.[9][10][11][12][13][14]

    • The results are analyzed to assess compliance with drug-likeness rules and to identify potential liabilities.

Lipinski's Rule of Five
  • Objective: To assess the "drug-likeness" of a compound, specifically its potential for oral bioavailability.[6][7][8]

  • Methodology: The in silico generated data is evaluated against the following criteria, which state that an orally active drug generally has:

    • No more than 5 hydrogen bond donors.[6][7]

    • No more than 10 hydrogen bond acceptors.[6][7]

    • A molecular mass less than 500 daltons.[6][7]

    • A calculated octanol-water partition coefficient (LogP) that does not exceed 5.[6][7]

    • Compounds that violate more than one of these rules may have problems with oral bioavailability.[6]

In Vitro Biological Assays
  • Objective: To experimentally validate the in silico predictions and further characterize the biological properties of the compounds.

  • Examples of Relevant Assays:

    • Cytotoxicity Assays: To evaluate the toxicity of the compounds against various cell lines (e.g., MTT assay, LDH assay). Low cytotoxicity against normal cells is a desirable trait.[14]

    • Permeability Assays: To measure the ability of a compound to cross biological membranes (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA).

    • Metabolic Stability Assays: To assess the susceptibility of a compound to metabolism by liver enzymes (e.g., incubation with liver microsomes).

    • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to analyze the inhibitory activity of a compound on a specific protein target.[15]

Visualizing the Drug-Likeness Evaluation Workflow and a Relevant Signaling Pathway

To better illustrate the process of evaluating drug-likeness and the potential mechanism of action of these compounds, the following diagrams have been generated.

G cluster_0 In Silico Evaluation cluster_1 In Vitro Validation cluster_2 Decision A Compound Synthesis (Derivatives of this compound) B ADMET Prediction (SwissADME, PreADMET) A->B C Lipinski's Rule of Five Analysis B->C D Cytotoxicity Assays C->D Promising Candidates E Permeability Assays (PAMPA) C->E Promising Candidates F Metabolic Stability Assays C->F Promising Candidates H Discard or Redesign C->H Poor Drug-Likeness G Lead Candidate Selection D->G E->G F->G

Caption: Workflow for the evaluation of drug-likeness of novel compounds.

G cluster_0 Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Indole Derivative (Potential Inhibitor) Inhibitor->Raf Inhibition

Caption: A hypothetical kinase signaling pathway potentially targeted by indole derivatives.

Conclusion

The evaluation of drug-likeness is a critical step in the early stages of drug discovery. For compounds derived from the promising this compound scaffold, a multi-pronged approach combining in silico predictions with experimental validation is essential. By systematically analyzing ADMET properties and adhering to principles like Lipinski's Rule of Five, researchers can prioritize candidates with a higher probability of success in clinical trials, ultimately accelerating the development of new and effective medicines.

References

Safety Operating Guide

Proper Disposal of 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 3-(1H-indol-3-yl)-3-oxopropanenitrile, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for structurally similar compounds, such as other indole and nitrile-containing molecules, should be reviewed to infer potential hazards. Nitrile compounds are often toxic if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[1] Therefore, this compound should be handled as hazardous waste.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2]

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[1][2]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

In the event of a spill, the area should be evacuated and ventilated. The spill should be contained with an inert absorbent material, such as vermiculite or sand, and collected into a sealed, labeled container for hazardous waste disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[1][2][3]

  • Waste Identification and Segregation:

    • Properly identify the waste as "Hazardous Waste" containing this compound.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed to prevent dangerous reactions.[2][4] Specifically, keep it segregated from acids and bases.[4]

  • Waste Collection and Container Requirements:

    • Collect solid waste in a clearly labeled, compatible container.[2]

    • For liquid waste, use a dedicated, leak-proof hazardous waste container.[2]

    • Containers must be in good condition, with no leaks or cracks, and made of a material compatible with the chemical waste.[2][4]

    • The container must be kept closed except when adding waste.[2][3][4]

  • Labeling:

    • Affix a hazardous waste label to the container.[2]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the accumulation start date.[2][4]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within the laboratory.[2][4]

    • The SAA should be located at or near the point of generation.[4]

    • Ensure secondary containment is in place to prevent environmental contamination in case of a leak.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup when the container is full.[2]

    • Provide the EHS office with all necessary information about the waste stream.[1]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before being disposed of as regular trash.[2]

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[1]

    • The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, all three rinses must be collected as hazardous waste.[1][2]

    • Allow the rinsed container to air dry completely before disposal.[2]

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits and guidelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations.

ParameterGuidelineCitation
Maximum Volume in SAA Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[2]
Container Headspace Leave at least one inch of headroom in liquid waste containers to allow for expansion.[2][4]
Storage Time for Full Containers Must be removed from the SAA within three days after the container becomes full.[4]
Storage Time for Partially Filled Containers May remain in a SAA for up to one year.[4]
pH for Potential Drain Disposal (Aqueous, Non-Hazardous) Between 5.5 and 10.5, if not otherwise hazardous. Always verify local regulations.[5]

Disposal Workflow Diagram

G A Step 1: Identify and Segregate Waste (this compound) B Step 2: Collect in a Labeled, Compatible Container A->B C Step 3: Store in a Designated Satellite Accumulation Area (SAA) B->C D Step 4: Schedule Pickup with EHS or Licensed Contractor C->D E Step 5: Decontaminate Empty Containers (Triple Rinse) F Dispose of Rinsed Container as Non-Hazardous Waste E->F G Collect Rinsate as Hazardous Waste E->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(1H-indol-3-yl)-3-oxopropanenitrile in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: This document provides general safety guidance based on the handling of similar chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before any handling, storage, or disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific SDS for this compound is not provided, related indole and nitrile compounds are known to present certain hazards.[1][2] These may include acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for skin and eye irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant nitrile gloves.[4][5][6]To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[5][7]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[8] A face shield should be worn when there is a risk of splashing.To protect eyes from splashes and airborne particles.
Skin and Body Protection A fully fastened laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental spills and contamination.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[8][9]To prevent inhalation of any dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Experimental Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe prep_workspace 3. Prepare Workspace prep_ppe->prep_workspace handling_weigh 4. Weigh Compound prep_workspace->handling_weigh handling_transfer 5. Transfer and Use handling_weigh->handling_transfer cleanup_decon 6. Decontaminate handling_transfer->cleanup_decon cleanup_ppe 7. Doff PPE cleanup_decon->cleanup_ppe cleanup_wash 8. Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Detailed Methodology:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the manufacturer-specific SDS for this compound.

  • Don Personal Protective Equipment (PPE): Equip yourself with the PPE detailed in Table 1. Ensure gloves are inspected for any signs of damage before use.[9]

  • Prepare Workspace: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[8] Ensure the work area is clean and uncluttered. Have spill containment materials readily available.

  • Weigh Compound: When weighing the solid compound, do so within the fume hood to minimize the risk of inhaling dust particles. Use a dedicated and clean spatula and weighing vessel.

  • Transfer and Use: Handle the compound with care, avoiding the generation of dust. If transferring to a solution, add the solid to the solvent slowly.

  • Decontaminate: After use, decontaminate all surfaces and equipment that have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, as hazardous waste.[10]

  • Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[9]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[11]

Logical Relationship for Disposal

cluster_waste Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal waste_compound Excess Compound collect_solid Solid Hazardous Waste Container waste_compound->collect_solid waste_contaminated Contaminated Materials (Gloves, Liners, etc.) waste_contaminated->collect_solid waste_container Empty Container collect_rinsate Liquid Hazardous Waste Container (Rinsate) waste_container->collect_rinsate Triple Rinse disposal_ehs Arrange Pickup with EHS collect_solid->disposal_ehs collect_rinsate->disposal_ehs disposal_facility Transport to Approved Hazardous Waste Facility disposal_ehs->disposal_facility

Caption: Logical workflow for the disposal of this compound waste.

Detailed Methodology:

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent and contaminated disposable items (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[11]

    • The container must be compatible with the chemical and kept securely closed when not in use.

  • Container Decontamination:

    • Empty containers that held the compound must be treated as hazardous waste unless properly decontaminated.[11]

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.[11]

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11]

    • Do not dispose of this chemical down the drain or in the regular trash.[11][12] Disposal must be carried out by a licensed hazardous waste management company.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-3-yl)-3-oxopropanenitrile

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